2-Pyrrolidinone, 1-nitroso-
Description
Context and Significance in Organic Chemistry Research
In the realm of organic chemistry, 2-Pyrrolidinone (B116388), 1-nitroso- holds significance as a valuable intermediate in various synthetic pathways. cymitquimica.com The pyrrolidinone structure itself is a common motif in many biologically active compounds and natural products. researchgate.netresearchgate.net The presence of the nitroso group provides a reactive site for a variety of chemical transformations, enabling the synthesis of other nitrogen-containing compounds. cymitquimica.com
The study of N-nitroso and N-nitro derivatives of lactams, including 2-Pyrrolidinone, 1-nitroso-, has been systematically advanced through analytical techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. veeprho.com These studies provide crucial insights into the stereochemistry and electronic properties of these molecules. veeprho.com The compound's reactivity and potential to serve as a building block in the synthesis of more complex molecules underscore its importance in synthetic organic chemistry. solubilityofthings.com
Classification within N-Nitroso Compounds (NOCs)
2-Pyrrolidinone, 1-nitroso- belongs to a broad class of chemicals known as N-nitroso compounds (NOCs). amerigoscientific.com A defining feature of NOCs is the presence of a nitroso group (-N=O) bonded to a nitrogen atom. amerigoscientific.comwikipedia.org This class of compounds has been a subject of extensive research due to the potent biological activity of many of its members. acs.org
Distinctions from other Nitroso Functional Groups (C-nitroso, S-nitroso, O-nitroso compounds)
The nitroso functional group can also be bonded to other atoms, leading to different classes of nitroso compounds. wikipedia.org It is important to distinguish N-nitroso compounds from these other types:
C-nitroso compounds have the nitroso group attached to a carbon atom (R-N=O). wikipedia.orgat.ua Aromatic C-nitroso compounds, for example, exhibit different structural characteristics and reactivity compared to N-nitroso compounds. at.ua
S-nitroso compounds , also known as nitrosothiols (RS-N=O), feature a nitroso group bonded to a sulfur atom. wikipedia.org The S-NO bond in these compounds can be cleaved by methods such as UV irradiation. nih.gov
O-nitroso compounds , or alkyl nitrites (RO-N=O), have the nitroso group linked to an oxygen atom. wikipedia.org These compounds are generally unstable under UV light. nih.gov
The key distinction lies in the atom to which the nitroso group is attached, which significantly influences the compound's chemical and physical properties, stability, and reactivity. wikipedia.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-nitrosopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-4-2-1-3-6(4)5-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYCEYOOVIITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203068 | |
| Record name | 2-Pyrrolidinone, 1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54634-49-0 | |
| Record name | 1-Nitroso-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54634-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitroso-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054634490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NITROSO-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CRF6TS9J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Methodologies for 2 Pyrrolidinone, 1 Nitroso and Its Derivatives
Direct Nitrosation Approaches
Direct nitrosation is a primary method for the synthesis of 2-Pyrrolidinone (B116388), 1-nitroso-. This approach involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the pyrrolidinone lactam ring. The efficacy of this reaction is highly dependent on the reaction conditions and the specific nitrosating agent employed.
Nitrosation of Pyrrolidinone with Nitrite (B80452) under Acidic Conditions
The reaction of pyrrolidinone with a source of nitrite ions, typically an alkali metal nitrite such as sodium nitrite, under acidic conditions is a common method for producing N-nitrosopyrrolidine. The acidic environment is crucial as it generates nitrous acid (HNO₂) in situ, which is a key intermediate in the nitrosation process. acs.orgresearchgate.net
Several studies have investigated the formation of N-nitrosopyrrolidine (NPYR) from various precursors by reaction with nitrite in weakly acidic aqueous systems. nih.gov The rate of nitrosation and the yield of the product are influenced by the pH of the reaction medium, with a maximum rate often observed around pH 3.15. acs.org While very low yields are obtained from some amino acid precursors due to slow decarboxylation, the direct nitrosation of the pyrrolidine (B122466) ring is more efficient. nih.gov Significant oxidation of substrates like pyrite by nitrite has been observed under highly acidic conditions (pH 0), highlighting the potent reactivity of nitrite in such environments. nih.gov
The general mechanism involves the protonation of nitrous acid, which then leads to the formation of a more potent nitrosating agent.
Table 1: Factors Influencing Nitrosation with Nitrite
| Factor | Description | Impact on Reaction |
|---|---|---|
| pH | The acidity of the reaction medium. | Crucial for the formation of the active nitrosating species. The maximum rate is often observed at a specific pH, such as 3.15. acs.org |
| Precursor | The starting material to be nitrosated. | The structure of the precursor affects the reaction rate and yield. Direct nitrosation of pyrrolidine is more direct than from precursors requiring additional reaction steps like decarboxylation. nih.gov |
| Temperature | The reaction temperature. | Influences the rate of reaction and the stability of the reactants and products. |
| Nitrite Source | The compound providing the nitrite ion. | Typically sodium nitrite (NaNO₂). |
Role of Nitrosating Agents (e.g., N₂O₃)
Under the acidic aqueous conditions typically used for nitrosation, the principal reactive species is often not nitrous acid itself, but dinitrogen trioxide (N₂O₃). acs.orgresearchgate.net Dinitrogen trioxide is an unstable anhydride (B1165640) of nitrous acid and is considered a powerful nitrosating agent. uliege.benih.gov It is formed through the equilibrium of nitrous acid:
2 HNO₂ ⇌ N₂O₃ + H₂O
Synthesis of Related Pyrrolidinone Derivatives
The synthesis of the pyrrolidinone ring system is a fundamental prerequisite for the production of 2-Pyrrolidinone, 1-nitroso- and other N-substituted derivatives. Various synthetic routes are available, including lactamization reactions and derivatizations from functionalized pyrrolidinones.
Lactamization Reactions
Lactamization, the formation of a cyclic amide (a lactam), is a core strategy for synthesizing the 2-pyrrolidinone structure. A common industrial method involves the reaction of γ-butyrolactone with ammonia (B1221849) or primary amines at high temperatures (200-300°C). researchgate.netgoogle.com This process dehydrates and cyclizes the intermediate hydroxy butyl amide to form the N-substituted pyrrolidin-2-one. researchgate.net
More complex strategies, such as nitro-Mannich/lactamization cascades, have been developed for the stereoselective synthesis of substituted pyrrolidin-2-ones. nih.gov This method involves a three-component reaction that efficiently builds the pyrrolidinone core. Another approach is the biosynthesis of 2-pyrrolidone from glutamate, which is decarboxylated to γ-aminobutyrate (GABA), followed by enzymatic cyclization. researchgate.net
Derivatization from 1-Aminopyrrolidine-2-one
1-Aminopyrrolidine-2-one is a versatile intermediate for synthesizing a range of N-substituted pyrrolidinone derivatives. It can be prepared through the lactamization of γ–butyrolactone (GBL) using hydrazine (B178648) hydrate. researchgate.netresearchgate.net Once formed, the primary amino group of 1-aminopyrrolidine-2-one can undergo various subsequent reactions to introduce different functional groups onto the nitrogen atom. researchgate.net This allows for the creation of a diverse library of pyrrolidinone derivatives.
Table 2: Synthesis of 1-Aminopyrrolidine-2-one and Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| γ–Butyrolactone | Hydrazine hydrate (80%) | 1-Aminopyrrolidin-2-one | researchgate.netresearchgate.net |
| γ–Butyrolactone | Ethylene diamine | 1-(2-aminoethyl)pyrrolidine-2-one | researchgate.net |
Formation from Hydrazines and Nitro Hydrazones
The chemistry of hydrazines and their derivatives, such as hydrazones, provides pathways to nitrogen-containing heterocycles and related compounds. Hydrazones are typically synthesized through the condensation reaction of hydrazines or hydrazides with aldehydes or ketones. minarjournal.comresearchgate.net For instance, cyanoacetylhydrazine can react with 3-acetylpyridine to yield a hydrazide-hydrazone derivative, which can then be used in further heterocyclization reactions. nih.gov
In a reaction relevant to nitrosamine (B1359907) formation, the photolysis of nitro hydrazones, which can be prepared from N,N-disubstituted hydrazines, has been reported to yield nitrosamines. usp.org This suggests a potential, though less direct, route for forming nitroso-functionalized compounds from hydrazine-based precursors.
Synthetic Applications Involving Nitroso Compounds and Pyrrolidine Scaffolds
The reaction of nitroso compounds with pyrrolidine-derived enamines is a key strategy for forming new carbon-oxygen and carbon-nitrogen bonds. This approach has been leveraged in several important synthetic transformations.
The O-nitroso aldol synthesis represents a significant method for the creation of α-aminooxy carbonyl compounds. pnas.org This reaction typically involves the interaction of a nitrosoarene, such as nitrosobenzene, with an enamine derived from a pyrrolidine. For instance, the reaction between nitrosobenzene and 1-pyrrolidin-1-ylcyclohexene, when followed by treatment with acetic acid, yields an aminooxy ketone almost exclusively. nih.gov This transformation highlights the utility of pyrrolidine enamines as effective substrates in this synthesis. nih.govnih.govresearchgate.net The process can be optimized through the use of specific catalysts to achieve high yields. nih.govresearchgate.net
A general procedure involves adding nitrosobenzene to a solution of a pyrrolidine-based catalyst in a solvent like acetonitrile, followed by the addition of an aldehyde. pnas.org The reaction proceeds until the nitrosobenzene is consumed, which can be monitored by thin-layer chromatography (TLC). pnas.orgnih.gov For ketone substrates, the reaction is often carried out in a solvent such as DMSO. pnas.orgnih.gov
Achieving high enantioselectivity is a primary goal in modern organic synthesis. For nitroso aldol reactions involving pyrrolidine scaffolds, several catalytic enantioselective routes have been developed. Pyrrolidine-based Brønsted acid catalysts, particularly tetrazole catalysts, have proven to be highly effective. pnas.orgnih.govnih.gov These catalysts have successfully been applied to the O-nitroso aldol synthesis for both aldehydes and ketones, achieving high yields and excellent enantioselectivity. pnas.orgnih.govnih.gov
The development of these catalysts was informed by the need for clean and regioselective transformations of the O-nitroso aldol adducts. pnas.org In addition to organocatalysts like proline and its derivatives, metal-based catalytic systems have also been explored. bohrium.com For example, silver-BINAP complexes have been used to generate α-aminooxy ketones with high regio- and enantioselectivity. nih.govnih.gov The choice of catalyst is critical and can be tuned to favor the formation of specific stereoisomers. nih.gov
| Catalyst Type | Substrates | Key Outcome | Reference |
|---|---|---|---|
| l-Pyrrolidine-Based Tetrazole | Aldehydes, Ketones | High yields and enantioselectivity in O-nitroso aldol synthesis. | pnas.orgnih.govnih.gov |
| Silver-BINAP Complex | Ketone Enolates | Excellent regio- and enantioselectivity for α-aminooxy ketone formation. | nih.govnih.gov |
| Proline | Aldehydes, Ketones | Organocatalytic α-aminoxylation. | bohrium.com |
Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In the context of nitroso compounds and pyrrolidine scaffolds, the structural differences of the enamines can lead to different reaction outcomes. nih.gov For example, the reaction of nitrosobenzene with 1-morpholin-1-ylcyclohexene yields a hydroxyamino ketone as the major product, whereas the analogous reaction with 1-pyrrolidin-1-ylcyclohexene produces the aminooxy ketone. nih.gov
The regioselectivity of the nitroso aldol reaction can be a significant challenge, as addition can occur at either the nitrogen or the oxygen atom of the nitroso group. bohrium.com The use of Lewis acids or Brønsted acids can help control this outcome. bohrium.com Furthermore, tandem reactions, such as a nitroso aldol/Michael reaction, can be designed to achieve high enantioselectivity and produce adducts with a regiochemical outcome opposite to that of the standard nitroso aldol reaction. nih.gov These selective transformations allow for a rapid increase in molecular complexity. nih.gov
Reduction Reactions of N-Nitrosamines
The reduction of the N-nitroso group is a fundamental transformation that converts N-nitrosamines into other valuable nitrogen-containing compounds, most notably hydrazines.
N-nitrosamines, including heterocyclic variants such as N-nitrosopyrrolidine, can be chemically reduced to form the corresponding 1,1-disubstituted hydrazines. google.com This process is a well-established method for preparing these types of hydrazines, which have applications as intermediates in chemical synthesis. google.com The reduction of the nitrosamine functional group can be achieved using various reducing agents under specific reaction conditions. google.comsemanticscholar.org The resulting disubstituted hydrazines are the direct reduction products of their N-nitroso precursors. google.com For instance, the reduction of N-nitrosodimethylamine yields N,N-dimethylhydrazine. google.com
A classic and widely recognized method for the reduction of N-nitrosamines to their corresponding hydrazines involves the use of zinc dust in acetic acid. google.com This reagent system is known for its efficiency and has been used for laboratory-scale preparations. google.com The zinc/acetic acid combination is a versatile and chemoselective reducing agent capable of a wide range of functional group transformations, including the reduction of N-N bonds. bohrium.comorganic-chemistry.org
The process typically involves treating the N-nitrosamine with zinc metal in an acidic aqueous medium. google.com While acetic acid is traditionally used, other acids like sulfuric or hydrochloric acid can also be employed, sometimes offering economic advantages for larger-scale production by adjusting the pH of the reaction mixture to a range of 2 to 4. google.com Zinc is the preferred metal due to its low cost and the high yields it provides in these reductions. google.com
| Reducing Agent System | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Zinc Dust / Acetic Acid | N-Nitrosamines (e.g., N-Nitrosopyrrolidine) | 1,1-Disubstituted Hydrazines | Classic, effective for lab scale, chemoselective. | google.combohrium.com |
| Zinc / Sulfuric or Hydrochloric Acid | N-Nitrosamines | 1,1-Disubstituted Hydrazines | pH control (2-4), potentially more economical for large scale. | google.com |
| Lithium Aluminium Hydride (LiAlH4) | N-Nitrosaminoquinolinediones | Corresponding Hydrazines | Used for specific, complex substrates. | semanticscholar.org |
Mechanisms of Formation and Environmental Occurrence
Chemical Formation Pathways
The formation of N-nitroso compounds, including 2-Pyrrolidinone (B116388), 1-nitroso- (also known as N-nitrosopyrrolidinone), is a complex process contingent on the presence of specific precursors and nitrosating agents under favorable chemical conditions. cir-safety.org
N-nitroso compounds are synthesized through the reaction of amines or amides with a nitrosating agent. dfg.denih.gov The nitrosation process involves the conversion of organic compounds into nitroso derivatives. cir-safety.orgwikipedia.org While primary, secondary, and tertiary amines can all undergo nitrosation, secondary amines are generally the most reactive precursors for the formation of stable N-nitrosamines. cir-safety.orgnih.gov
2-Pyrrolidinone, 1-nitroso- is classified as a nitrosamide. Its direct precursor is the secondary amide 2-pyrrolidinone. oup.comnih.gov The formation occurs when the nitrogen atom of the pyrrolidinone ring reacts with a nitrosating agent, which adds a nitroso group (N=O) to form the N-nitroso derivative. wikipedia.orgoup.com Primary amines, when nitrosated, typically form unstable products that decompose, while secondary amines yield stable nitrosamines. nih.gov
Nitrates (NO₃⁻) and other nitro compounds serve as significant sources for the nitrosating agents required for the formation of 2-Pyrrolidinone, 1-nitroso-. Nitrates themselves are not direct nitrosating agents but can be converted to nitrites (NO₂⁻). nih.gov This conversion is often mediated by microorganisms, a process particularly relevant during the curing and processing of tobacco. nih.gov
Once formed, nitrite (B80452) can be acidified to produce various nitrosating species. In acidic, aqueous solutions, nitrite forms nitrous anhydride (B1165640) (N₂O₃), which is a potent nitrosating agent. nih.govnih.gov Other nitrosating agents include the nitrosonium ion (NO⁺), which can be generated from nitrous acid (HNO₂) in acidic conditions. cir-safety.orgnih.gov Furthermore, oxides of nitrogen (NOx), which can be present in the air from processes like direct-fire drying of foods, can also directly nitrosate amine precursors. nih.gov
The kinetics of nitrosation are critically dependent on the pH of the reaction environment. usp.org The formation of active nitrosating agents from nitrite, such as nitrous acid and its dehydrated form, nitrous anhydride, is significantly enhanced under acidic conditions. nih.govnih.gov Consequently, the rate of nitrosamine (B1359907) formation generally increases as the pH decreases. usp.org
For the specific formation of 2-Pyrrolidinone, 1-nitroso- from its precursor, research has shown a maximal yield between pH 0 and 1. oup.com This pH optimum is the result of two competing effects: the nitrosation of the amide precursor is acid-catalyzed, but the decomposition of the resulting N-nitrosopyrrolidinone product is also accelerated by low pH. oup.com Generally, for nitrosamine formation, pH values between 3 and 5 are considered to pose a high risk, whereas pH levels above 7 are associated with a low risk, though exceptions can occur. usp.org
The precursor to 2-Pyrrolidinone, 1-nitroso-, which is 2-pyrrolidinone, has been identified in a variety of common matrices, creating the potential for the formation of its N-nitroso derivative when nitrosating agents are present.
Food : 2-pyrrolidinone has been detected in various food products. oup.comnih.gov Studies have found its presence in cocoa powders, coffee, dried vegetables, and cured meats like bacon. nih.govoup.comacs.org When these foods are treated with excess nitrite under acidic conditions, 2-Pyrrolidinone, 1-nitroso- is formed. oup.comnih.gov The cooking of certain foods, such as bacon, can also provide the necessary conditions for the reaction between precursors and nitrites used in curing. researchgate.netacs.org
Tobacco : Tobacco leaves and products are another significant matrix where 2-pyrrolidinone is found. oup.comnih.gov During the curing and processing of tobacco, microbial action can reduce nitrates to nitrites, which then react with the abundant alkaloids and other amine compounds in tobacco, including pyrrolidine (B122466) derivatives, to form tobacco-specific nitrosamines and other N-nitroso compounds. nih.govacs.org
Polymers : There is a potential for N-nitroso compound formation related to certain polymers. For instance, polymers synthesized from N-vinyl-2-pyrrolidone, such as povidone, contain the pyrrolidone structure. usp.orgnih.gov These have been identified as potential sources of contaminants that could contribute to the formation of nitrosamines if they react with nitrosating agents. usp.org
Table 1: Occurrence of 2-Pyrrolidinone and Formation of 2-Pyrrolidinone, 1-nitroso- in Various Matrices Data extracted from a study by Senft et al. (1994). oup.com
| Matrix | 2-Pyrrolidinone Concentration (mg/kg) | 2-Pyrrolidinone, 1-nitroso- Concentration after Nitrosation (mg/kg) |
|---|---|---|
| Cocoa Powder | 77 | 44 |
| Coffee | 15 | 8 |
| Coffee Surrogates | 25 | 12 |
| Dried Vegetables | 30 | 15 |
| Tobacco Leaves | 60 | 35 |
Endogenous Formation in Biological Systems
Endogenous formation refers to the synthesis of N-nitroso compounds within the body, which is considered a potential source of human exposure. dfg.de This process primarily occurs in the acidic environment of the stomach, where ingested precursors from the diet can react with nitrite. nih.gov
The human diet contains a wide array of constituents that can act as precursors for N-nitroso compounds. nih.gov This includes various amines and amides present in foods and beverages. The precursor for 2-Pyrrolidinone, 1-nitroso-, which is 2-pyrrolidinone, is known to be present in dietary items like coffee, cocoa, and certain vegetables. oup.comnih.gov
The chemical characteristics of 2-pyrrolidinone indicate that it can be converted to its N-nitroso form under the physiological conditions of the human stomach. oup.com The low pH of gastric juice provides the necessary acidic environment for the reaction between dietary 2-pyrrolidinone and nitrite, which may be present from dietary sources or secreted in saliva. oup.comnih.gov Therefore, the consumption of foods containing 2-pyrrolidinone could lead to the endogenous formation of 2-Pyrrolidinone, 1-nitroso-. oup.comnih.gov
Formation under Acidic Conditions (e.g., Gastric Environment)
The formation of 1-nitroso-2-pyrrolidinone, an N-nitrosamide, can occur endogenously under acidic conditions, such as those found in the human stomach. oup.comnih.gov This process, known as nitrosation, involves the reaction of a nitrosating agent, typically derived from nitrite, with the amide precursor, 2-pyrrolidinone. oup.com The acidic environment of the stomach provides a favorable medium for the chemical reactions that lead to the formation of N-nitroso compounds. nih.gov
The precursor, 2-pyrrolidinone, has been identified in various food products and tobacco. oup.com Research has shown its presence in cocoa powders, coffee, dried vegetables, and tobacco leaves at concentrations up to 77 mg/kg. oup.com When these products, containing 2-pyrrolidinone, are exposed to excess nitrite under acidic conditions simulating the gastric tract, 1-nitroso-2-pyrrolidinone can be formed. oup.com The rate of this conversion is significantly influenced by factors such as pH and the concentration of nitrite. oup.com
Decomposition of 1-nitroso-2-pyrrolidinone in mildly acidic aqueous solutions follows concurrent pathways that result in either denitrosation (loss of the nitroso group) or deamination (hydrolysis of the amide). rsc.org The acid-catalyzed component of both decomposition routes involves a common, rate-limiting step of protonation on the amino nitrogen atom. rsc.org
Table 1: Concentration of 2-Pyrrolidinone in Foods and Subsequent 1-Nitroso-2-pyrrolidinone Formation This table shows the amount of the precursor, 2-pyrrolidinone, found in various samples and the amount of 1-nitroso-2-pyrrolidinone (NPyrO) formed after treatment with excess nitrite under acidic conditions.
Environmental and Industrial Formation
N-nitrosamines can be formed as disinfection by-products (DBPs) during water treatment processes, particularly with the use of chloramination. wqa.orgwaterrf.org Chloramination, the practice of adding ammonia (B1221849) to chlorine for disinfection, is employed to reduce the formation of other regulated DBPs like trihalomethanes (THMs) and to maintain a stable disinfectant residual in distribution systems. waterrf.orgciwem.org However, chloramines can react with organic nitrogen precursors present in the water to form N-nitrosamines. wqa.orgnih.gov
Studies have shown that chloramination can produce significant amounts of N-nitrosodimethylamine (NDMA), a compound in the same chemical class as 1-nitroso-2-pyrrolidinone. nih.gov The formation of specific N-nitrosamines is dependent on the presence of their corresponding amine or amide precursors in the source water. nih.gov Therefore, the presence of 2-pyrrolidinone or related compounds in water sources could potentially lead to the formation of 1-nitroso-2-pyrrolidinone during chloramination.
Anion-exchange resins, sometimes used in water treatment, can also contribute to the formation of N-nitrosamines. europa.eu These resins can accumulate organic matter from the water, and if nitrosating agents are present, this can create a reactive environment for nitrosamine formation. ecetoc.org
Table 2: Factors Influencing Nitrosamine Formation During Water Disinfection This table outlines key conditions and their impact on the formation of N-nitrosamines as a general class during water treatment.
The precursor to 1-nitroso-2-pyrrolidinone, 2-pyrrolidinone, is used as a polar aprotic solvent in various industrial applications. nih.gov The potential for 1-nitroso-2-pyrrolidinone to form exists in industrial settings where 2-pyrrolidinone is used as a raw material or solvent, should nitrosating agents like nitrites be present. oup.comchemicalbook.com N-nitrosamines can be formed if nitrites are present as contaminants in raw materials, which can then react with amines or amides used in the process. europa.eu
Contamination can also occur in finished products. For instance, N-nitrosamines have been a concern in personal care and household products, often stemming from the reaction of amine-containing raw materials (like alkanolamines) with nitrite preservatives or contaminants. ecetoc.org Analytical methods have been developed to detect these compounds in various matrices, including those containing surfactants and amines, which can pose a high risk of artifact formation during analysis. ecetoc.org
Combustion processes are a known source of N-nitrosamines in the environment, particularly in the air. europa.eu High temperatures can facilitate the reaction between nitrogen oxides (NOx), which are common products of combustion, and amines or amides to form N-nitrosamines. nih.gov
While direct evidence for 1-nitroso-2-pyrrolidinone formation from general combustion is not specified, the formation of the related compound N-nitrosopyrrolidine in high-heat conditions, such as the frying of bacon, has been extensively studied. researchgate.net The pathway for its formation depends on the cooking temperature, with different mechanisms predominating at different heat levels. researchgate.net This demonstrates the principle that high-temperature processes involving food or other materials containing the necessary precursors (like proline for N-nitrosopyrrolidine, and potentially 2-pyrrolidinone for 1-nitroso-2-pyrrolidinone) can lead to the formation of these compounds. oup.comresearchgate.net
Analytical Chemistry and Detection Methodologies
Chromatographic Techniques
Chromatography is the cornerstone of NPYR analysis, providing the necessary separation from potentially interfering substances. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely employed, each offering distinct advantages.
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like NPYR. The method involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a column.
For sensitive and specific detection of NPYR, GC is frequently coupled with mass spectrometry (MS), particularly tandem mass spectrometry (GC-MS/MS). restek.com This combination provides robust analytical methods capable of reaching low detection limits, a necessity given the potential toxicity of nitrosamines. restek.comshimadzu.com Direct liquid injection is a common and straightforward sample introduction technique suitable for a broad range of nitrosamines. restek.com Alternatively, headspace sample introduction can be utilized for more volatile nitrosamines. restek.com
The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and specificity, which is particularly beneficial when analyzing complex sample matrices. gcms.cz This approach minimizes background interference, leading to lower detection limits and more reliable quantification. gcms.cz For instance, a simultaneous analytical method for five types of nitrosamines using a triple quadrupole GC-MS/MS system demonstrated excellent linearity and high sensitivity, with a dynamic range from 0.2 to 200 ng/mL. shimadzu.com
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Gas Chromatograph Mass Spectrometer |
| Injection Mode | Splitless |
| Injection Volume | 2 µL |
| Liner | Splitless Deactivated Liner with Low Wool |
| Carrier Gas | Helium |
| Column Oven Temperature Program | 50 °C (1 min) → (20 °C/min) → 250 °C (3 min) |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Measurement Mode | Multiple Reaction Monitoring (MRM) |
The selection of an appropriate capillary column is a critical step in developing a robust GC method for nitrosamine separation. sigmaaldrich.com The choice is based on four key factors: stationary phase, internal diameter (I.D.), film thickness, and column length. sigmaaldrich.commerckmillipore.com
Stationary Phase: This is the most crucial factor as it governs the column's selectivity. sigmaaldrich.com The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase is matched with the polarity of the analytes. merckmillipore.com For the separation of various nitrosamines, a stationary phase consisting of 5% phenyl and 95% dimethylpolysiloxane is commonly used. mdpi.com
Column I.D.: The internal diameter affects both column efficiency and sample capacity. merckmillipore.com Columns with a 0.25 mm I.D. are widely used as they offer a good balance between resolution and sample loading capacity. sigmaaldrich.commerckmillipore.com Narrower columns provide higher efficiency, while wider columns can accommodate larger sample volumes. sigmaaldrich.com
Film Thickness: The thickness of the stationary phase film impacts the retention time, resolution, and capacity of the column. Thicker films increase retention and are suitable for highly volatile analytes, while thinner films are used for less volatile compounds.
| Factor | Effect on Separation |
|---|---|
| Stationary Phase | Determines selectivity and the ability to separate components. |
| Column I.D. | Affects efficiency (plates/meter) and sample capacity. Narrower I.D. leads to higher efficiency. |
| Film Thickness | Influences retention, resolution, and capacity. Thicker films increase retention. |
| Column Length | Impacts efficiency and analysis time. Longer columns provide better resolution but increase run time. |
Liquid chromatography, particularly when coupled with mass spectrometry, serves as a powerful and often faster alternative to GC for the analysis of nitrosamines. lcms.cz It is especially advantageous for compounds that are non-volatile or thermally labile.
Modern LC methods utilize advanced instrumentation to achieve high sensitivity and selectivity for NPYR. Ultra-High-Performance Liquid Chromatography (UPLC) systems provide rapid and high-resolution separations. When coupled with tandem mass spectrometry (UPLC-MS/MS), these methods are highly effective for the trace analysis of nitrosamines in various matrices, including water and pharmaceutical products. sciex.com
A robust methodology for the analysis of nine N-nitrosamines, including NPYR, was developed using UHPLC coupled to a Q-Exactive mass spectrometer. This High-Resolution Mass Spectrometry (HRMS) approach offers excellent selectivity and accurate mass measurements, facilitating unambiguous compound identification. lcms.cz In one such method, a Hypersil GOLD™ C18 column was used with a mobile phase of water and methanol, both containing 0.1% formic acid. lcms.cz This method achieved detection limits ranging from 0.4 to 12 ng L−1.
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 500 µL/min |
| Mass Spectrometer | Q Exactive™ hybrid quadrupole-Orbitrap |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
For quantitative analysis, tandem mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode. sciex.com This technique offers exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition. fda.gov The precursor ion is generally the protonated molecule of the target analyte ([M+H]⁺), which is selected in the first quadrupole. It then undergoes collision-induced dissociation (CID), and a specific, stable product ion is monitored by the third quadrupole. The specificity of this process significantly reduces chemical noise and matrix effects.
The confirmation of an analyte's presence is often achieved by monitoring multiple MRM transitions and comparing the resulting ion ratios to those of an authentic standard. fda.govepa.gov While less common in modern quantitative methods for nitrosamines due to the superiority of MS/MS, Selected Ion Monitoring (SIM) with a single quadrupole mass spectrometer can also be used. SIM increases sensitivity compared to a full scan by monitoring only a few specific ions, but it lacks the selectivity of MRM.
| Mode | Principle | Selectivity | Sensitivity |
|---|---|---|---|
| Selected Ion Monitoring (SIM) | Monitors a limited number of specific m/z values. Used with single quadrupole MS. | Moderate | Good |
| Multiple Reaction Monitoring (MRM) | Monitors specific precursor ion to product ion transitions. Used with tandem MS (MS/MS). | Very High | Very High |
Liquid Chromatography (LC)
Detection Principles and Instrumentation
The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector used for the analysis of N-nitroso compounds. labcompare.comnih.gov Its operation is based on the specific chemiluminescence reaction of the nitrosyl radical (•NO). usp.org
The process begins when the effluent from a gas chromatograph (GC) enters a high-temperature pyrolyzer, typically set around 500°C. labcompare.comusp.org This thermal energy specifically cleaves the weak N-NO bond in the N-nitrosamine molecule, releasing the •NO radical. labcompare.com The liberated •NO radical is then passed into a reaction chamber where it is mixed with ozone (O3). The reaction between •NO and O3 produces electronically excited nitrogen dioxide (NO2*). horiba.com
Reaction: •NO + O3 → NO2* + O2
As the excited NO2* molecules relax to their ground state, they emit photons in the near-infrared region of the spectrum (above 600 nm). labcompare.comusp.org This emitted light is detected by a sensitive photomultiplier tube. The intensity of the light is directly proportional to the amount of the N-nitroso compound present in the sample. horiba.com
The high specificity of the TEA detector stems from the unique thermal lability of the N-NO bond and the specific chemiluminescent reaction of the resulting nitrosyl radical. labcompare.com This makes it an excellent choice for trace analysis of nitrosamines in complex matrices, as it minimizes interference from other nitrogen-containing compounds. usp.org
Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of 2-Pyrrolidinone (B116388), 1-nitroso-, providing high sensitivity and structural information. osti.gov When coupled with chromatographic techniques like GC or LC, it offers a powerful analytical combination.
Electron Impact Ionization (EI): In GC-MS analysis, Electron Impact (EI) is a common ionization technique. The NIST Mass Spectrometry Data Center has compiled the EI mass spectrum for N-nitrosopyrrolidine. The spectrum is characterized by a molecular ion (M+) peak and several fragment ions. Key fragments observed in the EI spectrum provide a characteristic fingerprint for the compound's identification. osti.gov
Table 2: Characteristic Mass Spectrum Data (Electron Ionization) for 2-Pyrrolidinone, 1-nitroso-
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Putative Fragment | Source |
| 100 | ~40 | [M]+ (Molecular Ion) | |
| 70 | ~35 | [M-NO]+ | |
| 42 | 100 | [C3H6]+ | |
| 30 | ~35 | [NO]+ | osti.gov |
Other Ionization Techniques and Analyzers:
Positive Chemical Ionization (PCI): PCI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule [M+H]+, which is useful for confirming the molecular weight.
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole–Time-of-Flight (Q-TOF) provide high mass accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov For N-nitrosopyrrolidine ([M+H]+), a precursor m/z of 101.0709 can be accurately measured. nih.gov
Ion Trap: Ion trap mass spectrometers can perform multiple stages of fragmentation (MSn), which is valuable for detailed structural elucidation of unknown compounds or for differentiating isomers.
The choice of ionization method and mass analyzer depends on the specific analytical goal, whether it is routine quantification, confirmation of identity, or structural analysis of metabolites and degradation products.
Spectrophotometric techniques provide valuable information for the characterization of 2-Pyrrolidinone, 1-nitroso-.
UV-Vis Spectrophotometry: N-nitrosopyrrolidine exhibits characteristic absorption maxima in the ultraviolet (UV) region. In an aqueous solution, it shows a strong absorption peak at approximately 230 nm and a weaker absorption band around 333 nm. nih.gov The absorbance at these wavelengths can be used for quantitative analysis, particularly when coupled with HPLC. nih.govsielc.com
Fourier-Transform Infrared (FT-IR) Spectrophotometry: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-nitrosopyrrolidine displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. Density Functional Theory (DFT) calculations have been used to predict and interpret the IR spectra of nitrosamines, including N-nitrosopyrrolidine, providing a deeper understanding of their vibrational properties. dtic.mil The gas-phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database, serving as a reference for identification.
Table 3: Spectroscopic Data for 2-Pyrrolidinone, 1-nitroso-
| Technique | Wavelength / Wavenumber | Observation | Source |
| UV-Vis (in water) | 230 nm | Strong absorption maximum | nih.gov |
| UV-Vis (in water) | 333 nm | Weak absorption maximum | nih.gov |
| FT-IR | Not specified | Characteristic absorption bands for functional groups | dtic.mil |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of chemical compounds, including 2-Pyrrolidinone, 1-nitroso-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.
For 2-Pyrrolidinone, 1-nitroso-, both ¹H NMR and ¹³C NMR spectra are used to confirm its identity and structure. The ¹H NMR spectrum provides information on the hydrogen atoms, while the ¹³C NMR spectrum details the carbon skeleton.
In a typical ¹H NMR spectrum of 2-Pyrrolidinone, 1-nitroso- recorded in deuterated chloroform (CDCl₃), distinct signals corresponding to the protons on the pyrrolidine (B122466) ring are observed. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and nitroso groups. nih.gov
Table 1: Experimental ¹H NMR Spectral Data for 2-Pyrrolidinone, 1-nitroso- nih.gov This table is interactive and can be sorted by clicking on the headers.
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~4.25 | Multiplet | Protons on C5 (adjacent to N-NO) |
| ~3.55 | Multiplet | Protons on C2 (adjacent to C=O) |
Similarly, the ¹³C NMR spectrum provides characteristic signals for the carbon atoms in the molecule. nih.gov
Table 2: Experimental ¹³C NMR Spectral Data for 2-Pyrrolidinone, 1-nitroso- nih.gov This table is interactive and can be sorted by clicking on the headers.
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~173.0 | C=O (Carbonyl carbon) |
| ~48.0 | C5 (adjacent to N-NO) |
| ~30.0 | C2 (adjacent to C=O) |
These spectral data are crucial for confirming the structural integrity of synthesized or isolated 2-Pyrrolidinone, 1-nitroso- and for distinguishing it from related compounds.
Differential Pulse Polarography
Differential Pulse Polarography (DPP) is an electrochemical technique that has been applied to the determination of carcinogenic nitrosamines. nih.gov This method is based on the reduction of the N-nitroso group at a dropping mercury electrode. The technique offers high sensitivity and is capable of detecting submicrogram quantities of nitrosamines in various samples. nih.govresearchgate.net
The electrochemical reaction involves the reduction of the N=O group. researchgate.net By applying a linearly increasing potential ramp with superimposed small pulses, the resulting current is measured just before and at the end of each pulse. The difference in current is plotted against the potential, resulting in a peak-shaped signal whose height is proportional to the concentration of the analyte. The peak potential is characteristic of the specific nitrosamine, allowing for qualitative identification. DPP has been successfully used for the analysis of various nitrosamines, demonstrating its utility in detecting these compounds in complex matrices. nih.gov
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step for the accurate and sensitive detection of 2-Pyrrolidinone, 1-nitroso- and other nitrosamines, which often exist at trace levels in complex matrices such as food, water, and biological fluids. chromatographyonline.commdpi.com The primary goals of sample preparation are to isolate the target analytes from interfering matrix components, concentrate them to a detectable level, and present them in a solvent compatible with the analytical instrument. thermofisher.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of nitrosamines from diverse sample matrices. chromatographyonline.comthermofisher.com It is a form of digital (step-wise) chromatography that separates compounds based on their physical and chemical properties. chromatographyonline.com Compared to traditional liquid-liquid extraction (LLE), SPE reduces solvent consumption, offers higher recovery rates, and can be easily automated. chromatographyonline.comnih.gov
Various sorbent materials are employed for the extraction of nitrosamines, with the choice depending on the analyte's polarity and the sample matrix. Common choices include:
Strong Cation-Exchange (SCX) Cartridges: These have been successfully used to extract low molecular weight nitrosamine impurities from complex matrices like cough syrups. chromatographyonline.comnih.gov
Activated Carbon/Charcoal Cartridges: Porous carbon materials are effective for extracting polar analytes like nitrosamines from aqueous samples. phenomenex.com EPA Method 521, for instance, recommends coconut charcoal SPE cartridges for nitrosamine analysis in drinking water. nih.govthermofisher.com
Hydrophilic Interaction Chromatography (HILIC)-based SPE: This novel approach allows for the retention of multiple active pharmaceutical ingredients (APIs) and polar excipients while the nitrosamines pass through, significantly reducing matrix interference in pharmaceutical analysis. chromatographyonline.com
Polymeric Weak Anion Exchange Cartridges: These have been used for the clean-up of samples prior to derivatization and analysis. nih.gov
The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes with a suitable solvent. thermofisher.com The matrix spike recoveries for nitrosamines using SPE are often in the range of 90–120%. chromatographyonline.comnih.gov
Table 3: Examples of SPE Methods for Nitrosamine Analysis This table is interactive and can be sorted by clicking on the headers.
| Matrix | SPE Sorbent | Key Findings | Reference |
|---|---|---|---|
| Cough Syrup | Strong Cation-Exchange Polymeric Sorbent | Recoveries of 90-120%; LODs as low as 0.02 ng/mL. | chromatographyonline.comnih.gov |
| Drinking Water | Coconut Charcoal (EPA 521) | Automated method with MDLs ranging from 0.08-1.7 ng/L. | nih.gov |
| Wastewater | Online-SPE with RP C18 | Achieved online enrichment, desalination, and matrix separation; LODs of 0.12–6.60 ng/L. | mdpi.com |
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a fast, solvent-free, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.netnih.gov A fused silica fiber coated with a stationary phase is exposed to the sample or its headspace, where analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. qascf.com
SPME offers several advantages, including simplicity, reduced analysis time (typically around 1.25 hours for extraction and detection), and high sensitivity, with detection limits in the ng/L range. nih.govresearchgate.net The efficiency of SPME depends on optimizing parameters such as fiber coating, extraction time and temperature, and sample conditions (e.g., pH, salt addition). qascf.comnih.gov
Different fiber coatings have been utilized for nitrosamine extraction:
Polydimethylsiloxane–divinylbenzene (PDMS–DVB) qascf.com
Divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) qascf.comnih.gov
An optimized headspace SPME (HS-SPME) method for volatile nitrosamines in meat samples used a DVB/CAR/PDMS fiber with extraction at 65°C for 45 minutes and the addition of 36% (w/v) NaCl. nih.gov This method achieved recovery rates between 92% and 113% and limits of detection below 3.6 µg/kg for most target nitrosamines. nih.gov
Table 4: Optimized Conditions for HS-SPME of Volatile Nitrosamines in Meat nih.gov This table is interactive and can be sorted by clicking on the headers.
| Parameter | Optimal Condition |
|---|---|
| Fiber Type | 50/30 µm DVB/CAR/PDMS |
| Extraction Temperature | 65°C |
| Extraction Time | 45 minutes |
| Salt Concentration (NaCl) | 36% (w/v) |
| Recovery Rates | 92 - 113% |
General Extraction and Clean-up Methods
Beyond SPE and SPME, other extraction and clean-up methods are employed, particularly for complex food matrices. Liquid-liquid extraction (LLE) is a common technique. For instance, a method for analyzing nitrosamines in meat products involved extraction with dichloromethane followed by a clean-up step using a phosphate buffer solution. nih.govresearchgate.net This approach was simple, reproducible, and avoided the need for solvent evaporation, which can lead to the loss of volatile nitrosamines. nih.gov
Other extraction solvents like ethyl acetate and acetone have also been used. wur.nl For oily or processed foods, a mixture of acetonitrile and dichloromethane can be effective. researchgate.net
Clean-up is essential to remove potential interferences from food extracts before chromatographic analysis. mit.edu This can involve:
Acid Extraction: To remove basic interfering compounds. mit.edu
Liquid Column Chromatography: Using sorbents like alumina and silica gel for further purification. mit.edu
Dispersive SPE (dSPE): As used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, where sorbents like PSA (primary secondary amine) and C18 are mixed with the extract to remove interferences. wur.nlresearchgate.net
These methods ensure that the final extract is clean enough for sensitive and reliable analysis by techniques such as GC-MS. mit.edu
Derivative Formation for Enhanced Detection
Chemical derivatization is a strategy used to modify an analyte to create a new compound that has more favorable properties for separation and detection, particularly in gas chromatography (GC). jfda-online.com For nitrosamines, derivatization can improve volatility, thermal stability, and chromatographic behavior, leading to better sensitivity and peak shape. jfda-online.comresearchgate.net
One common approach involves the denitrosation of the nitrosamine, followed by derivatization of the resulting amine. A method has been developed where nitrosamines are first denitrosated using a mixture of hydrobromic and acetic acids. researchgate.net The secondary amine formed is then reacted with p-toluenesulfonyl chloride to form a stable sulfonamide derivative. This derivatization process resulted in a nearly 20-fold decrease in instrumental detection limits compared to the analysis of underivatized nitrosamines. researchgate.net
Another derivatization reagent is pentafluorobenzyl bromide (PFBBr). nih.gov This reagent reacts with the amine after denitrosation to form a derivative that is highly sensitive to electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), significantly enhancing detection capabilities. nih.govjfda-online.com This approach has been used to quantify N-nitrosoproline in human urine. nih.gov The derivatization improves the analytical performance, allowing for the accurate quantification of trace levels of nitrosamines. researchgate.net
Analytical Method Validation Parameters
Specificity
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iajps.com For the analysis of NPYR, this is crucial to avoid false-positive results. High-resolution chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental to achieving specificity. These methods separate NPYR from other compounds in the sample before detection. gcms.cz
The use of mass spectrometry (MS) as a detector, especially in tandem MS (MS/MS) mode, provides a high degree of specificity. gcms.czedqm.eu In MS/MS analysis, a specific precursor ion of the NPYR molecule is selected and fragmented to produce characteristic product ions. The instrument then monitors these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). gcms.cz This process creates a highly specific "fingerprint" for the analyte, ensuring that the signal is genuinely from NPYR and not from an interfering substance with a similar retention time. gcms.cz For example, a confirmatory method for NPYR in food matrices uses GC-MS to monitor characteristic ions (m/z 30, 42, and 100) and confirms their presence by observing their disappearance after UV photolysis, a process that specifically degrades nitrosamines. oup.com
Linearity and Calibration Curve Establishment
Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a specified range. iajps.com To establish linearity for NPYR quantification, a series of calibration standards at different concentrations are prepared and analyzed. The instrument's response is then plotted against the known concentrations to generate a calibration curve. edqm.eu
The relationship is typically expressed by the equation of a line, y = mx + c, and the quality of the fit is evaluated by the coefficient of determination (R²). For methods analyzing nitrosamines, an R² value greater than 0.99 is generally considered acceptable, indicating a strong linear relationship. nih.goviajps.com Validated methods for NPYR often demonstrate linearity over a range that covers the expected concentration of the impurity, from the limit of quantification (LOQ) up to 150% of the specification limit. iajps.com
The table below summarizes linearity data from various studies on NPYR analysis.
| Analytical Technique | Matrix | Linearity Range | Correlation Coefficient (R²) |
| GC-MS/MS | Sartan Drugs | 50% to 200% of limit (e.g., 15-60 ppb) | >0.99 |
| UPLC-MS/MS | Pharmaceutical APIs | 0.5 - 50 ng/mL | >0.996 |
| GC-MS/MS | Drug Products | 1.25 - 120 ppb | >0.996 |
| LC-MS/MS | Drinking Water | 1 - 100 µg/L | >0.99 |
| GC-CI/MS | Processed Meats | 0.5 - 20 µg/kg | Not Specified |
This table is interactive and allows for sorting and filtering of data.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net Given the potent carcinogenic nature of NPYR, analytical methods must be highly sensitive, with very low LOD and LOQ values, often in the parts per billion (ppb) or µg/kg range. fao.orgthermofisher.com
These limits are typically established by analyzing a series of low-concentration standards and are often calculated based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is common for LOD and 10:1 for LOQ. iajps.com The required sensitivity depends on the acceptable intake (AI) limit for the specific nitrosamine and the maximum daily dose of the product being tested. thermofisher.com
The following table presents LOD and LOQ values for NPYR from different analytical methods.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-PCI-MS/MS | Agricultural Food | 0.10 - 0.19 µg/kg | Not Specified |
| UPLC-MS/MS | Pharmaceutical APIs | 0.001 - 0.008 ppm | 0.008 - 0.05 ppm |
| LC-MS (Q-Exactive) | Water | 0.4 - 12 ng/L | Not Specified |
| GC-MS | Food | ~3 ng (injected) | Not Specified |
| HPLC-MS | Ibuprofen Tablets | 0.5 µg/L | 1.0 µg/L |
This table is interactive and allows for sorting and filtering of data.
Repeatability and Accuracy Assessment
Accuracy refers to the closeness of the test results to the true value, while repeatability (a measure of precision) assesses the agreement between results from successive measurements of the same sample under the same conditions. kymos.com
Accuracy is typically evaluated by performing recovery studies. This involves spiking a blank matrix (a sample known to be free of NPYR) with a known amount of the analyte at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). iajps.com The samples are then analyzed, and the percentage of the analyte recovered is calculated. For trace analysis of nitrosamines, recovery values are generally expected to fall within a range of 70% to 130%. edqm.eu
Repeatability is determined by analyzing multiple replicates of a spiked sample and is expressed as the relative standard deviation (RSD) of the results. A low RSD value indicates high precision. researchgate.net
The table below provides a summary of accuracy and repeatability data for NPYR analysis.
| Analytical Technique | Matrix | Concentration Level | Accuracy (% Recovery) | Repeatability (% RSD) |
| HPLC-MS | Ibuprofen Tablets | 0.5 - 50.0 µg/L | 96.7 - 105.4 | < 15 |
| GC-PCI-MS/MS | Agricultural Food | 1.0 - 2.0 µg/kg | 88.0 - 104.2 | 3.1 - 9.1 |
| LC-MS (Q-Exactive) | Water | Not Specified | 68 - 83 | Not Specified |
| UPLC-MS/MS | Pharmaceutical APIs | Not Specified | 73.1 - 128.5 | ≤ 11.3 |
This table is interactive and allows for sorting and filtering of data.
Reactivity and Reaction Mechanisms
General Chemical Reactivity of N-Nitrosamines
N-nitrosamines are a class of compounds characterized by the presence of a nitroso (-N=O) group bonded to a nitrogen atom. The reactivity of these compounds is largely dictated by the electronic properties of the nitroso functional group and the nature of the substituents on the amine nitrogen.
The nitroso functional group in N-nitrosamines is a key determinant of their chemical behavior. The nitrogen-nitrogen bond in N-nitrosamines is relatively weak and susceptible to cleavage under various conditions, including exposure to ultraviolet (UV) light. This N-N bond fragmentation is a primary pathway in the photolytic degradation of these compounds.
The reactivity of the nitroso group also allows for various chemical transformations. For instance, N-nitrosamines can be oxidized by strong oxidants like peracids to form the corresponding nitramines. Conversely, they can be reduced to form hydrazines and/or amines. While generally resistant to hydrolysis, the N-nitroso bond can be cleaved by reagents such as hydrogen bromide in acetic acid.
Under basic conditions, the decomposition of certain N-nitrosamines, such as N-nitroso-2-pyrrolidone, can be catalyzed by nucleophiles. This reaction proceeds via an addition-elimination pathway involving nucleophilic attack at the carbonyl carbon, a process favored by the good leaving group ability of the N-nitrosamine fragment.
Photolysis Mechanisms and Kinetics
The photolysis of N-nitrosamines, including 2-Pyrrolidinone (B116388), 1-nitroso-, involves the absorption of UV radiation, leading to the excitation of the molecule and subsequent chemical decomposition. This process is a significant degradation pathway for these compounds in the environment.
The photolytic process is initiated by the absorption of light, which excites the N-nitrosamine to a singlet excited state. This can occur through either a π → π* or an n → π* transition. Following excitation, the molecule can undergo photolytic cleavage of the N-N bond.
The kinetics of N-nitrosamine photolysis can be influenced by the initial concentration of the compound. At low concentrations (typically <0.1 mM), the photolysis often follows first-order kinetics. However, at higher initial concentrations, zero-order kinetics may be observed initially, transitioning to first-order kinetics as the compound degrades.
The photolysis of N-nitrosamines can lead to the formation of N-nitramine products under certain conditions. For instance, when N-nitrosamines are photolyzed in the presence of nitrate (B79036) salts in neutral aqueous solutions, a mixture of N-nitrosamines and N-nitramines can be produced. nih.gov This indicates that the photolytic process can not only degrade N-nitrosamines but also transform them into other nitrogenous compounds. Furthermore, both N-nitrosamines and N-nitramines can participate in transnitrosation reactions when photolyzed in the presence of other amines under mild, neutral conditions. nih.gov
The quantum yield (Φ) is a measure of the efficiency of a photochemical process, representing the number of molecules undergoing a particular event for each photon absorbed. Several studies have determined the quantum yield for the photolysis of N-nitrosopyrrolidine (the parent compound of 2-Pyrrolidinone, 1-nitroso-) in aqueous solutions.
One study reported a direct photolysis rate constant for N-nitrosopyrrolidine in aqueous solution exposed to simulated sunlight, corresponding to a quantum yield of 0.55. nih.gov Another investigation into the aqueous photolysis of several alkyl nitrosamines, including N-nitrosopyrrolidine (NPyr), found a quantum yield range of 0.43-0.61. acs.org A separate study determined the quantum yield for the direct UV photolysis of N-nitrosopyrrolidine (NPYR) to be 0.3 (± 0.01). nih.gov These values, all significantly greater than zero, indicate that photolysis is an efficient degradation pathway for this compound in aqueous environments.
| Compound | Quantum Yield (Φ) | Conditions | Reference |
|---|---|---|---|
| N-nitrosopyrrolidine | 0.55 | Aqueous solution, simulated sunlight | nih.gov |
| N-nitrosopyrrolidine (NPyr) | 0.43-0.61 | Aqueous photolysis | acs.org |
| N-nitrosopyrrolidine (NPYR) | 0.3 (± 0.01) | Direct UV photolysis | nih.gov |
Ene Reactions of Nitroso Compounds
The nitroso ene reaction is a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds and the introduction of nitrogen functionalities into molecules. ucl.ac.ukresearchgate.net This reaction involves the addition of a compound containing a nitroso group (the enophile) to an alkene that has an allylic hydrogen (the ene component).
The mechanism of the nitroso-ene reaction can proceed through different pathways. Quantum-chemical calculations have suggested that these reactions can occur in a stepwise manner. pku.edu.cn The initial step is the rate-determining formation of a C-N bond, which generates a diradical or zwitterionic intermediate. pku.edu.cn This is followed by a rapid hydrogen-transfer step, often through a chair-like transition state, to yield the final product. pku.edu.cn While many nitroso ene reactions follow a stepwise path, concerted mechanisms have also been proposed for specific systems. nih.gov
The versatility of the nitroso ene reaction is demonstrated by its application in various synthetic contexts, including intramolecular versions for the construction of complex cyclic structures like morphan derivatives. ucl.ac.ukpku.edu.cn Furthermore, biocatalytic versions of the nitroso ene reaction have been developed, utilizing enzymes such as laccases or oxidoreductase couples to generate the reactive acylnitroso species under mild aqueous conditions. researchgate.net
Stepwise Paths and Diradical/Zwitterionic Intermediates
Theoretical studies on the ene reactions of nitroso compounds suggest that stepwise paths involving intermediates are generally preferred over concerted mechanisms. These reactions often proceed through polarized diradical or zwitterionic intermediates. The formation of these intermediates can be reversible, and they possess unusual properties, such as high rotational barriers around what are formally single bonds. This high barrier to rotation allows the intermediates to maintain stereochemical relationships during the reaction. In some cases, the diradical intermediate can undergo cyclization to form an aziridine (B145994) N-oxide, which exists as a bystander species that does not directly lead to the final ene product.
C-N Bond Formation and Hydrogen Transfer Steps
The mechanism of the nitroso-ene reaction involves the formation of a C-N bond and a subsequent hydrogen transfer. Following the initial electrophilic attack of the nitroso group on the alkene, a key intermediate is formed. The partitioning of this intermediate determines the final products. It can either cyclize or proceed to the ene product through a hydrogen abstraction step. Kinetic isotope effect studies are consistent with a mechanism where the formation of the initial diradical intermediate is reversible to some extent, and this intermediate is partitioned between cyclization and the hydrogen-abstraction step that leads to the final product.
Regioselectivity and Stereoselectivity in Ene Reactions
The regioselectivity and stereoselectivity of nitroso-ene reactions are critical aspects that determine the structure of the final product. In the reaction of nitroso compounds with unsymmetrical olefins, the regioselectivity is influenced by both steric and electronic factors. For instance, in reactions with dienes, steric effects at one position and electronic effects at another can dictate the preferential formation of one regioisomer over another. cdnsciencepub.com
The stereoselectivity of these reactions, particularly in the context of forming chiral centers, has been a focus of significant research. Enantioselective nitroso-ene reactions can provide a valuable route to optically active allylic amines. nih.gov The use of chiral catalysts or chiral auxiliaries has been explored to control the stereochemical outcome. nih.gov For example, the formation of specific regioisomeric adducts can be rationalized by considering the steric effects in the transition state of the ene reaction. nih.gov Theoretical calculations have been successful in reproducing experimentally observed regioselectivities, further supporting the proposed mechanistic pathways.
Stereochemical Properties and Studies (e.g., Nitrosolactams)
The stereochemical properties of 2-Pyrrolidinone, 1-nitroso- are largely dictated by the geometry of the N-nitrosamide group within the five-membered lactam ring. The partial double bond character of the N-N bond due to resonance restricts free rotation, leading to planar arrangements of the atoms involved (C-N-N-O). nih.gov This restricted rotation is a key feature of nitrosamines and related structures. nih.govacanthusresearch.com
Table 1: Conformational Characteristics of N-Nitroso Heterocycles
| Feature | Description | Analytical Evidence |
| N-N Bond | Exhibits partial double bond character due to resonance. | NMR spectroscopy shows hindered rotation. acanthusresearch.comnih.gov |
| Rotamers | Can exist as E/Z isomers in asymmetric or cyclic systems. | Observation of multiple sets of signals in NMR spectra. nih.govresearchgate.net |
| Ring Conformation | The N-nitroso group influences the puckering of the heterocyclic ring. | Coupling constants in NMR spectra and theoretical DFT calculations. researchgate.net |
| Stereodynamics | Energy barriers for rotation around the N-N bond can be determined. | Dynamic NMR studies at variable temperatures. nih.gov |
Oxidation Reactions of Nitrosamine (B1359907) Precursors
The formation of N-nitrosamides like 2-Pyrrolidinone, 1-nitroso- can be conceptualized through the nitrosation of the corresponding precursor, 2-pyrrolidinone. However, a related and important area of study is the oxidation of various nitrogen-containing compounds that can lead to nitrosamine or C-nitroso structures.
Generally, the synthesis of C-nitroso compounds can be achieved through the oxidation of primary amines. nih.gov Reagents such as Caro's acid or Oxone® have been successfully used for this transformation, often yielding dimeric nitrosoalkanes. nih.gov Another significant pathway involves the oxidation of hydroxylamine (B1172632) precursors. For instance, resin-bound pyridyl hydroxylamine can be oxidized in situ to generate the corresponding nitroso agent for subsequent reactions. nih.gov
In the context of forming the pyrrolidinone ring itself, which is the precursor to the target compound, various oxidative methods are available. The selective electrochemical oxidation of functionalized pyrrolidines to the corresponding pyrrolidinones (lactams) has been developed as a mild and efficient method. acs.org This Shono-type oxidation can be mediated by aminoxyl radicals like ketoABNO. acs.org Other chemical oxidation methods, such as those employing hypervalent iodine reagents or N-bromosuccinimide (NBS), have also been used to functionalize and oxidize N-protected pyrrolidines. researchgate.net These reactions often proceed through the formation of an N-acyliminium ion intermediate. researchgate.net While these methods focus on the formation of the lactam ring or its derivatives, the subsequent step to form the N-nitroso compound would involve reaction with a nitrosating agent, such as nitrous acid under acidic conditions.
Metabolic Pathways and Biochemical Transformations Non Clinical Focus
General Overview of Nitrosamine (B1359907) Metabolism
N-nitrosamines, including N-nitrosopyrrolidine, are not directly active compounds; they require metabolic activation to exert their biological effects. mdpi.com This bioactivation is a multi-step process predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes. mdpi.com The initial and rate-limiting step in the metabolic activation of N-nitrosopyrrolidine is the enzymatic hydroxylation of the carbon atom adjacent to the N-nitroso group, a position known as the alpha-carbon. nih.govchemrxiv.org This alpha-hydroxylation is widely considered the key activation pathway responsible for the carcinogenic properties of many nitrosamines. nih.govacs.org
Enzymatic Hydroxylation
The introduction of a hydroxyl group onto the N-nitrosopyrrolidine molecule is a pivotal transformation mediated by specific enzyme systems. This hydroxylation is not a random event but occurs at a specific position that dictates the subsequent biochemical cascade.
Alpha-Hydroxylation as a Key Pathway
Metabolic alpha-hydroxylation is a critical activation pathway for cyclic nitrosamines like N-nitrosopyrrolidine. nih.govnih.gov This process is essential for converting these compounds into their ultimate carcinogenic forms. nih.govaacrjournals.orgaacrjournals.org The enzymatic addition of a hydroxyl group to the alpha-carbon of N-nitrosopyrrolidine initiates its transformation into a reactive state. nih.govaacrjournals.orgaacrjournals.org This initial step is fundamental, as the resulting alpha-hydroxy nitrosamine is an unstable intermediate that spontaneously undergoes further chemical changes. nih.govaacrjournals.orgaacrjournals.org
Role of Cytochrome P450 Enzymes and Subfamilies (e.g., CYP 2A3)
The alpha-hydroxylation of N-nitrosopyrrolidine is primarily catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.govacs.org Various P450 subfamilies are involved, with a significant role attributed to the CYP2A subfamily. nih.govacs.org Studies have shown that enzymes such as rat P450 2A3 are important catalysts in the alpha-hydroxylation of N-nitrosopyrrolidine. acs.orgwikigenes.org Research comparing the metabolic activity of different rat nasal microsomes demonstrated that coumarin, an inhibitor of P450 2A enzymes, significantly inhibited the alpha-hydroxylation of N-nitrosopyrrolidine by 63.8% to 98.5%. wikigenes.org Further immunoinhibition studies confirmed the role of this subfamily in the metabolic process. wikigenes.org While P450 2A enzymes are efficient catalysts for N-nitrosopiperidine, they exhibit lower efficiency for N-nitrosopyrrolidine, suggesting that specific residues within these enzymes influence their catalytic activity towards different nitrosamines. nih.gov
| Microsome Type | KM (µM) | Vmax/KM (Catalytic Efficiency) |
|---|---|---|
| Olfactory | 484 | Lower than N-nitrosopiperidine |
| Respiratory | 7660 | Lower than N-nitrosopiperidine |
Identification of Hydroxylated Products (e.g., 2-hydroxytetrahydrofuran)
The metabolic process of N-nitrosopyrrolidine yields specific, identifiable products. Following alpha-hydroxylation, the unstable intermediate decomposes to form more stable compounds. nih.govaacrjournals.org The major product isolated from this decomposition is 2-hydroxytetrahydrofuran (B17549). nih.govaacrjournals.orgaacrjournals.org This compound is the cyclic hemiacetal of 4-hydroxybutyraldehyde. nih.govaacrjournals.orgaacrjournals.org The presence of 2-hydroxytetrahydrofuran has been confirmed in laboratory settings after incubating rat liver microsomes with N-nitrosopyrrolidine and also after treating rats with the compound. nih.govaacrjournals.org Its identification provides direct evidence for the metabolic alpha-hydroxylation of N-nitrosopyrrolidine. nih.gov
Formation of Reactive Intermediates
The alpha-hydroxylation of N-nitrosopyrrolidine is not the final step but rather the trigger for the formation of highly reactive chemical species. These intermediates are transient but are the key players in the subsequent biological effects of the parent compound.
Decomposition of Alpha-Hydroxy Nitrosamines
The product of the initial enzymatic reaction, alpha-hydroxynitrosopyrrolidine, is an unstable intermediate. nih.govaacrjournals.orgaacrjournals.org This instability leads to its spontaneous decomposition. acs.org The decomposition pathway involves the opening of the pyrrolidine (B122466) ring to form a diazohydroxide intermediate. acs.orgnih.govaacrjournals.org This reactive species can then undergo further reactions, ultimately leading to the formation of more stable products like 2-hydroxytetrahydrofuran. nih.govaacrjournals.org This decomposition is a critical phase in the metabolic activation, as it generates the electrophilic intermediates capable of interacting with cellular macromolecules.
| Compound | Role in Pathway |
|---|---|
| alpha-hydroxynitrosopyrrolidine | Unstable intermediate from alpha-hydroxylation |
| 3-formyl-1-propanediazohydroxide | Unstable intermediate from alpha-hydroxylation |
| 2-hydroxytetrahydrofuran | Major stable product from decomposition |
| 4-hydroxybutyraldehyde | Open-chain form of 2-hydroxytetrahydrofuran |
Generation of Diazonium Ions
The metabolic activation of 1-nitroso-2-pyrrolidinone, a cyclic nitrosamine, is a prerequisite for its interaction with cellular macromolecules. A crucial step in this activation cascade is the enzymatic α-hydroxylation, which leads to the formation of unstable intermediates that ultimately generate reactive diazonium ions.
Metabolic α-hydroxylation of N-nitrosopyrrolidine (NPYR) is a key activation pathway that is believed to lead to its carcinogenic effects. nih.gov This process involves the enzymatic introduction of a hydroxyl group at the carbon atom adjacent to the N-nitroso group. This hydroxylation results in the formation of α-hydroxynitrosopyrrolidine, an unstable intermediate. nih.gov
This intermediate undergoes spontaneous decomposition, leading to the formation of 3-formyl-1-propanediazohydroxide. nih.gov The decomposition of these unstable intermediates is a critical step as it results in the generation of a diazonium ion, which is a potent electrophile capable of alkylating cellular nucleophiles such as DNA. The major product from the decomposition of these intermediates is 2-hydroxytetrahydrofuran, the cyclic hemiacetal of 4-hydroxybutyraldehyde. nih.gov The formation of this product has been observed in both in vitro incubations of NPYR with rat liver microsomes and in rats treated with NPYR, providing strong evidence for the α-hydroxylation pathway in vivo. nih.gov
The metabolic activation of N-nitrosamines, including NPYR, to their ultimate carcinogenic forms is generally understood to proceed through this α-hydroxylation mechanism, which culminates in the production of DNA-reactive diazonium ions. acs.org
Molecular Interactions and Adduct Formation
Once metabolically activated, 1-nitroso-2-pyrrolidinone gives rise to reactive species that can form covalent bonds with biological macromolecules, most notably DNA. This adduct formation is a key molecular event that can initiate cascades leading to mutations and cellular transformation.
Interaction with Deoxyguanosine (e.g., Cyclic 1,N2-adducts)
The interaction of metabolically activated 1-nitroso-2-pyrrolidinone with deoxyguanosine, a fundamental component of DNA, can lead to the formation of various adducts, including cyclic structures. One of the significant types of adducts formed is the cyclic 1,N2-propanodeoxyguanosine adduct.
The formation of these cyclic adducts has been demonstrated in vitro through the reaction of α-acetoxy-N-nitrosopyrrolidine, a chemical model for the α-hydroxylated metabolite of NPYR, with deoxyguanosine. nih.gov This reaction yields cyclic 1,N2-propanodeoxyguanosine adducts. nih.gov Further research has shown that these cyclic adducts are also formed when DNA is treated with crotonaldehyde, a metabolite of N-nitrosopyrrolidine. nih.gov
The in vivo formation of cyclic 1,N2-propanodeoxyguanosine adducts has been confirmed in the hepatic DNA of rats administered N-nitrosopyrrolidine in their drinking water. nih.gov This provides direct evidence that the metabolic activation of NPYR in a biological system leads to the formation of these specific cyclic adducts with deoxyguanosine.
DNA Adduct Identification
A variety of DNA adducts resulting from the metabolic activation of N-nitrosopyrrolidine have been identified in both in vitro and in vivo studies. These adducts serve as biomarkers of exposure and metabolic activation of the parent compound.
The major DNA adduct identified in tissues of animals treated with NPYR is a cyclic adduct, 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4[3H]-one. scilit.com In addition to this major adduct, smaller quantities of other adducts have also been detected. nih.gov
Furthermore, the cyclic 1,N2-propanodeoxyguanosine adducts, formed from the reaction with the NPYR metabolite crotonaldehyde, have been detected in the liver DNA of rats treated with NPYR. nih.gov The identification of these adducts has been facilitated by sensitive techniques such as ³²P-postlabeling in conjunction with high-performance liquid chromatography (HPLC). nih.gov
The table below summarizes some of the key DNA adducts that have been identified following exposure to N-nitrosopyrrolidine.
| Adduct Name | Method of Identification | Biological System |
| 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4[3H]-one | Mass Spectrometry | Rodent Liver DNA |
| Cyclic 1,N2-propanodeoxyguanosine | ³²P-postlabeling, HPLC | Rat Liver DNA |
| Other minor adducts | Various | Rodent tissues |
Mechanisms of DNA Alkylation
The formation of DNA adducts by 1-nitroso-2-pyrrolidinone is a consequence of DNA alkylation by its reactive metabolites. The underlying mechanism involves the generation of electrophilic species that readily attack nucleophilic sites on DNA bases.
The central mechanism of DNA alkylation by N-nitrosamines, including N-nitrosopyrrolidine, is initiated by their metabolic activation via α-hydroxylation, catalyzed by cytochrome P450 enzymes. acs.org As detailed in section 6.3.2, this hydroxylation leads to the formation of unstable α-hydroxynitrosamines, which spontaneously decompose to yield diazonium ions. nih.gov
These diazonium ions are potent alkylating agents. They are highly electrophilic and react with nucleophilic centers in the DNA molecule, such as the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. This covalent binding of an alkyl group to DNA results in the formation of the various DNA adducts described in the preceding sections. The specific pattern of DNA alkylation and the types of adducts formed can be influenced by the structure of the diazonium ion and the accessibility of the nucleophilic sites within the DNA helix.
DNA Repair Mechanisms Related to Adducts
The persistence of DNA adducts is a critical determinant of their mutagenic and carcinogenic potential. Eukaryotic cells possess a range of DNA repair mechanisms to recognize and remove such lesions, thereby maintaining genomic integrity.
The repair of bulky DNA adducts, such as the cyclic 1,N2-propanodeoxyguanosine adducts formed from N-nitrosopyrrolidine metabolites, is primarily handled by the nucleotide excision repair (NER) pathway. nih.govnih.gov The NER system is a versatile mechanism that recognizes and removes a wide variety of DNA lesions that cause significant distortion of the DNA double helix. wikipedia.org
In vitro and in vivo studies have demonstrated that the 1,N2-propanodeoxyguanosine adduct is a substrate for the NER machinery. nih.gov In experiments using E. coli deficient in NER, a significant increase in the mutagenicity of these adducts was observed, highlighting the crucial role of this repair pathway in mitigating their genotoxic effects. nih.gov The NER process involves the recognition of the lesion, excision of a short oligonucleotide containing the adduct, and subsequent synthesis of a new DNA strand using the undamaged strand as a template, followed by ligation. mdpi.comyoutube.com
Tissue-Specific Metabolic Activation Patterns
The metabolic activation of 1-nitroso-2-pyrrolidinone is not uniform throughout the body. The expression and activity of the enzymes responsible for its biotransformation, particularly cytochrome P450s, can vary significantly between different tissues, leading to tissue-specific patterns of metabolic activation and, consequently, organ-specific toxicity.
N-nitrosopyrrolidine is known to induce mainly liver tumors in rats. nih.gov This organotropism is consistent with the observation that the persistence of the major DNA adduct is greatest in the liver of rats following administration of NPYR. scilit.com Cytochrome P450 (CYP) enzymes, which are highly expressed in the liver, play a central role in the metabolic activation of xenobiotics. mdpi.commdpi.com
Specifically, enzymes from the CYP2A family have been identified as important catalysts for the α-hydroxylation of NPYR. nih.gov Studies comparing the catalytic activities of different P450 2A enzymes from rats, mice, and humans have shown that these enzymes exhibit significant differences in their efficiency of NPYR α-hydroxylation. nih.gov For instance, certain P450 2A enzymes are better catalysts of N-nitrosopiperidine α-hydroxylation than that of NPYR. nih.gov
The levels of DNA adducts have been found to be dose-dependent in the liver, kidney, and lung of rats, hamsters, and mice treated with NPYR. scilit.com However, the relative levels and persistence of these adducts can differ between species and tissues, which may explain the observed differences in organ-specific carcinogenicity. scilit.com For example, in hamsters, where NPYR is carcinogenic to the lung but not the liver, the adduct levels in liver DNA were found to be substantially higher than in the lung or kidney. scilit.com
Insufficient Data Available for Metabolic Pathways of 2-Pyrrolidinone (B116388), 1-nitroso-
Comprehensive research into the metabolic pathways and biochemical transformations of the chemical compound 2-Pyrrolidinone, 1-nitroso-, reveals a significant lack of available scientific literature and data. While information exists for related nitrosamines, particularly N-nitrosopyrrolidine (NPYR), this does not address the specific metabolic fate of 2-Pyrrolidinone, 1-nitroso-. The user's strict requirement to focus solely on this compound cannot be fulfilled with the currently accessible information.
Extensive searches have been conducted to locate studies detailing the metabolic pathways, including comparative metabolic studies and kinetic parameters such as KM, Vmax, and catalytic efficiency for 2-Pyrrolidinone, 1-nitroso-. These searches have not yielded the specific data required to populate the requested article sections. The available literature for 2-Pyrrolidinone, 1-nitroso-, primarily discusses its chemical decomposition under various pH conditions rather than its enzymatic metabolism within a biological system.
Comparative metabolic studies with detailed kinetic data have been found for other nitrosamines like N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP). These studies highlight the role of cytochrome P450 enzymes in their metabolism and provide specific kinetic values. However, due to the structural differences between these compounds and 2-Pyrrolidinone, 1-nitroso-, this information cannot be extrapolated to accurately describe the metabolism of the target compound as per the user's instructions.
Therefore, the sections on "," specifically "Comparative Metabolic Studies with Related Nitrosamines" and "Kinetic Parameters (KM, Vmax, Catalytic Efficiency)," cannot be generated at this time due to the absence of relevant scientific research and data for 2-Pyrrolidinone, 1-nitroso-.
Environmental Dynamics and Degradation
Abiotic Degradation Pathways
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For NPYR, the primary abiotic routes of degradation include photolysis and reaction with atmospheric oxidants.
N-Nitrosopyrrolidine is susceptible to degradation by sunlight, a process known as photolysis. nih.gov The compound strongly absorbs ultraviolet (UV) light at wavelengths greater than 290 nm, which is the portion of the solar spectrum that reaches the Earth's surface. nih.gov This characteristic makes direct photolysis a significant degradation pathway in both the atmosphere and surface waters. nih.gov
In aqueous environments, the degradation via photolysis can be rapid. Studies simulating midday summer sun in Southern California observed a direct photolysis rate constant of 0.055 per minute, which corresponds to a half-life of approximately 14 minutes. nih.gov The quantum yield, a measure of the efficiency of a photochemical process, for NPYR in water has been reported at 0.55 in one study and 0.3 in another, indicating that a significant fraction of the absorbed photons leads to chemical decomposition. nih.govnih.gov Photo-activation of NPYR, particularly by UVA irradiation, can also occur, transforming it into other active products. nih.gov
Table 1: Photolysis Data for N-Nitrosopyrrolidine (NPYR) in Water
| Parameter | Value | Conditions |
| Photolysis Rate Constant | 0.055 min⁻¹ | Simulated Southern California midday sun |
| Half-life | 14 minutes | Simulated Southern California midday sun |
| Quantum Yield | 0.55 | Aqueous solution |
| Quantum Yield | 0.3 (± 0.01) | Direct UV photolysis |
In the atmosphere, NPYR exists primarily in the vapor phase due to its vapor pressure. nih.gov The dominant degradation pathway for vapor-phase NPYR is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov These radicals are highly reactive oxidants ubiquitous in the troposphere. The estimated half-life for the atmospheric reaction of NPYR with hydroxyl radicals is approximately 25 hours, indicating that it does not persist for long periods in the air. nih.gov
In aqueous systems, particularly during advanced oxidation processes for water treatment, the reaction with hydroxyl radicals is also a key degradation mechanism. The second-order rate constant for the reaction between NPYR and •OH has been determined to be 1.38 x 10⁹ M⁻¹s⁻¹, signifying a very rapid reaction. nih.gov The combination of direct UV photolysis and oxidation by hydroxyl radicals contributes significantly to the removal of NPYR in water treatment scenarios. nih.gov
Table 2: Reaction Kinetics of N-Nitrosopyrrolidine (NPYR) with Hydroxyl Radicals (•OH)
| Environment | Parameter | Value |
| Atmosphere (Vapor Phase) | Half-life | ~25 hours |
| Aqueous Solution | Second-order rate constant | 1.38 (± 0.05) x 10⁹ M⁻¹s⁻¹ |
The rate and extent of NPYR degradation are influenced by several environmental factors.
Light : As detailed in the photolysis section, light, particularly UV radiation from the sun, is a critical factor in the degradation of NPYR. nih.gov The compound is described as light-sensitive, and its stability is significantly reduced upon exposure to sunlight. nih.govcymitquimica.com
Temperature : NPYR is reported to be stable at room temperature for over two weeks when kept in the dark in neutral or alkaline aqueous solutions. nih.gov However, temperature can influence its stability, and elevated temperatures may promote decomposition. cymitquimica.com
pH : The pH of the aqueous environment affects the stability of NPYR. It is noted to be slightly less stable in acidic solutions compared to neutral or alkaline conditions when stored in the dark. nih.gov However, in the presence of basic catalysts, its decomposition via hydrolysis is accelerated in neutral and alkaline solutions. rsc.org One study on advanced oxidation processes found that 99% of NPYR was degraded within one minute at a neutral pH of 7, highlighting the efficiency of such processes under specific conditions. researchgate.net
Chemical Stability in Various Environments
The inherent chemical stability of NPYR dictates its persistence in environments where degradative forces like sunlight are absent.
In the absence of light, NPYR exhibits moderate stability in aqueous solutions. It can persist for more than 14 days at room temperature in neutral and alkaline solutions. nih.gov Its stability is somewhat lower in acidic solutions under the same conditions. nih.gov
However, kinetic studies reveal that NPYR undergoes decomposition in neutral and alkaline aqueous buffers through hydrolysis, which results in deamination (cleavage of the nitroso group). rsc.org This reaction is catalyzed by basic species, with the rate of hydrolysis increasing with the strength of the base. rsc.org Therefore, while it may appear stable over a two-week period in the dark, it is subject to a slow, base-catalyzed hydrolysis in alkaline and neutral environments. nih.govrsc.org
The presence of strong oxidants significantly enhances the degradation of NPYR. Advanced oxidation processes that generate hydroxyl radicals, such as the O3/UV process, are highly effective at breaking down the molecule. nih.gov Under these conditions, the degradation pathways can lead to the formation of nitrate (B79036) as a major end product. nih.gov Strong chemical oxidants like peracids are also known to oxidize NPYR to its corresponding nitramine. nih.gov
Specific data on the direct influence of carbon dioxide (CO2) on the stability and degradation of 2-Pyrrolidinone (B116388), 1-nitroso- are not extensively detailed in the reviewed scientific literature.
Effect of Additives (e.g., Metals) on Stability
The stability of N-nitrosamines, including 2-Pyrrolidinone, 1-nitroso-, can be significantly influenced by the presence of metal ions in the environment. Research into amine-based CO2 capture technologies, where nitrosamine (B1359907) formation is a concern, has provided valuable data on this subject. Factors that accelerate the degradation of related amine compounds include the concentration of oxygen, temperature, and the addition of metals, most notably iron. ntnu.no
Studies have shown that the presence of high concentrations of oxygen combined with iron can significantly reduce the stability of related pyrrolidine (B122466) compounds. ntnu.nonih.gov For instance, while a blend of 3-amino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine was found to be relatively stable in the presence of medium oxygen concentration without iron, its stability was markedly reduced under conditions of high oxygen concentration (96% O2) with iron present. ntnu.nonih.gov
Similarly, other transition metals have been shown to affect nitrosamine formation and stability. A study on the influence of dissolved metals on N-nitrosamine formation indicated that copper (Cu) can promote the formation of total N-nitrosamines from primary amines, especially in the presence of increased oxygen concentrations. nih.gov The catalytic effect of copper may be linked to the oxidative degradation of amines, which produces secondary amine products that are more easily nitrosated. nih.gov Furthermore, theoretical studies using density functional theory (DFT) have shown that heavy metal complexes involving cadmium (Cd), lead (Pb), and mercury (Hg) can catalyze the formation of N-nitrosodimethylamine (NDMA), a related nitrosamine compound. rsc.org This suggests that various metal ions can play a crucial role in the transformation and stability of nitrosamines in the environment.
Table 1: Effect of Metal Additives on N-Nitrosamine Stability
| Additive | Oxygen Concentration | Observed Effect | Source(s) |
|---|---|---|---|
| Iron (Fe) | High (96%) | Significantly reduces the stability of related pyrrolidine compounds. | ntnu.nonih.gov |
| Copper (Cu) | Increased | Promotes N-nitrosamine formation from primary amines. | nih.gov |
| Cadmium (Cd), Lead (Pb), Mercury (Hg) | Not specified | Catalyzes the formation of NDMA, a related nitrosamine. | rsc.org |
Characterization of Degradation Products
The degradation of 2-Pyrrolidinone, 1-nitroso- results in various products depending on the environmental conditions, such as pH and the presence of oxidizing agents. Studies have identified several key degradation pathways, including denitrosation and deamination (hydrolysis).
Under mildly acidic conditions, the decomposition of N-nitroso-2-pyrrolidone proceeds through concurrent pathways leading to both denitrosation (cleavage of the nitroso group) and deamination (hydrolysis of the amide). rsc.org
In neutral and alkaline aqueous solutions, decomposition primarily yields products of deamination (hydrolysis). rsc.org This reaction is catalyzed by basic entities. rsc.org
Advanced oxidation processes (AOPs), such as the O3/UV process, are effective in degrading N-Nitrosopyrrolidine (NPYR), a common name for this compound. In these oxidative processes, nitrate has been identified as the major end product. nih.gov The formation of nitrate can occur through two potential pathways: one involves the cleavage of the nitroso group to form a nitric oxide radical (NO•) followed by hydrolysis, and the other involves the oxidation of amine intermediates. nih.gov The degradation of amines, in general, can also lead to the formation of volatile compounds such as ammonia (B1221849), smaller alkylamines (like methylamine (B109427) and ethylamine), and aldehydes (like formaldehyde (B43269) and acetaldehyde). ntnu.no
Table 2: Characterization of 2-Pyrrolidinone, 1-nitroso- Degradation Products
| Degradation Condition | Degradation Pathway | Identified Products | Source(s) |
|---|---|---|---|
| Mildly Acidic | Denitrosation & Deamination | Products of both pathways (specifics not detailed in source) | rsc.org |
| Neutral/Alkaline | Deamination (Hydrolysis) | Products of hydrolysis | rsc.org |
| O3/UV Process (Oxidative) | Nitroso group cleavage, Oxidation | Nitrate, Amine intermediates | nih.gov |
| General Amine Degradation | Oxidation, Hydrolysis | Ammonia, Methylamine, Ethylamine, Formaldehyde, Acetaldehyde | ntnu.no |
Precursor Studies and Origin of Formation
Identification of Pyrrolidinone as a Key Precursor
Scientific investigations have identified 2-pyrrolidinone (B116388) as a primary precursor for the formation of 1-nitroso-2-pyrrolidinone. oup.comnih.gov The chemical structure of 2-pyrrolidinone, a five-membered lactam (a cyclic amide), makes it susceptible to nitrosation. This reaction typically occurs when 2-pyrrolidinone is treated with a nitrosating agent, such as excess nitrite (B80452), under acidic conditions. oup.comnih.gov The process involves the substitution of the hydrogen atom on the nitrogen in the pyrrolidinone ring with a nitroso group (-N=O). The characteristics of this nitrosation reaction suggest that 2-pyrrolidinone can be converted to 1-nitroso-2-pyrrolidinone under conditions similar to those found in the human stomach. oup.comnih.gov The formation of 1-nitroso-2-pyrrolidinone from its precursor is significantly influenced by factors like pH and the concentration of nitrite. oup.com Research shows that the maximum yield of the nitroso compound occurs at a pH between 0 and 1. oup.com
Occurrence of Pyrrolidinone in Food and Tobacco Samples
The precursor, 2-pyrrolidinone, has been detected in a variety of consumer products, including foodstuffs and tobacco. oup.comnih.gov Analytical studies using gas chromatography combined with a NO-specific chemiluminescence detector (TEA) have quantified its presence in numerous samples. oup.com Notably high concentrations have been found in products like cocoa powder, coffee, coffee surrogates, various sun-dried vegetables, and tobacco leaves. oup.comnih.gov
One potential origin of 2-pyrrolidinone in plant-based materials is the amino acid GABA (gamma-aminobutyric acid), which is abundant in many plants. oup.com Heating GABA above its melting point is known to yield 2-pyrrolidinone. oup.com This suggests that processing methods involving heat, such as the drying of vegetables or roasting of coffee and cocoa, could contribute to the formation of this precursor.
The following table summarizes the concentrations of 2-pyrrolidinone found in selected food and tobacco samples from a study. oup.com
| Sample Category | Specific Product | Pyrrolidinone (mg/kg) |
| Cocoa Products | Cocoa Powder | 17.5 - 77.3 |
| Instant Cocoa Drink | 1.6 - 11.2 | |
| Coffee Products | Roasted Coffee | 1.1 - 4.1 |
| Instant Coffee | 2.1 - 4.7 | |
| Coffee Surrogates | 1.7 - 26.6 | |
| Dried Vegetables | Tomato | 1.0 - 24.3 |
| Mushroom | 1.2 - 1.4 | |
| Cabbage | 5.2 - 26.3 | |
| Tobacco | Bright Tobacco Leaves | 11.2 - 13.5 |
| Burley Tobacco Leaves | 1.7 - 3.2 |
Industrial Applications of Pyrrolidinone
2-Pyrrolidinone is a versatile chemical compound with widespread industrial applications, primarily owing to its properties as a high-boiling, non-corrosive, polar solvent. atamanchemicals.comchemicalbook.com It is miscible with water and a wide range of organic solvents. chemicalbook.comatamanchemicals.com
Key industrial uses include:
Polymer Production: A significant portion of industrially produced 2-pyrrolidinone serves as an intermediate in the manufacture of other chemicals. atamanchemicals.comchemicalbook.com It is the primary raw material for producing N-vinylpyrrolidone (NVP), which is then used to create polyvinylpyrrolidone (B124986) (PVP) and other polymers. chemicalbook.comatamanchemicals.comnbinno.com PVP has diverse applications in pharmaceuticals, cosmetics, and industrial adhesives. nbinno.com
Solvent Applications: Due to its excellent solvency, 2-pyrrolidinone is used in various formulations. chinafloc.com It is employed in the electronics industry for applications like photo-resist thinning, in cleaning agents, paints, coatings, and lubricants. nbinno.comchinafloc.comacs.org It is also used in inkjet printer cartridges. atamanchemicals.comatamanchemicals.com
Pharmaceuticals: In the pharmaceutical industry, it acts as a solvent and an intermediate in the synthesis of various drugs, including the racetam family of cognitive enhancers. atamanchemicals.comatamanchemicals.comchinafloc.com
Agrochemicals: It is utilized in the formulation of pesticides and other agrochemicals, where it helps dissolve and deliver the active ingredients. nbinno.comchinafloc.com
Petroleum Refining: 2-Pyrrolidinone is used to selectively extract aromatic compounds from paraffinic hydrocarbons. atamanchemicals.comatamanchemicals.com
Role of Other Nitrogen-Containing Precursors (e.g., Hydrazines, N-vinylpyrrolidone)
While 2-pyrrolidinone is a direct precursor, other nitrogen-containing compounds can also be involved in the formation of N-nitroso compounds.
Hydrazines: Unsymmetrically substituted hydrazine (B178648) derivatives are recognized as potential precursors to nitrosamines. acs.orgnih.gov The formation pathway involves the oxidation of the hydrazine derivative. acs.orgnih.gov Conversely, the reduction of nitrosamines can yield 1,1-disubstituted hydrazines. acs.orgnih.gov This metabolic relationship highlights the chemical link between these two classes of compounds. nih.gov For instance, N-nitrosodiphenylamine can be reduced to 1,1-diphenylhydrazine (B1198277) by liver enzymes under certain conditions. nih.gov
N-vinylpyrrolidone (NVP): NVP is a significant industrial derivative of 2-pyrrolidinone, produced by the vinylation of its precursor. wikipedia.orgalchetron.com As a derivative of a known nitrosamine (B1359907) precursor, its potential to form N-nitroso compounds is a subject of interest. usp.org NVP contains a nitrogen atom within its structure and is used as a reactive diluent in various applications, which could expose it to conditions favorable for nitrosation. wikipedia.orgpf-pvp.com
Sources of Nitrite and Other Nitrosating Agents
The formation of 1-nitroso-2-pyrrolidinone from its precursors requires the action of a nitrosating agent. Nitrites and nitrates are the most common sources of these agents in food and the environment. nih.goveufic.org
Natural Occurrence in Foods: Nitrates are naturally present in the environment as part of the nitrogen cycle and are absorbed by plants from the soil. nih.goveufic.orgwho.int Consequently, vegetables, particularly leafy greens like spinach, lettuce, and rocket, are a primary source of dietary nitrates. nih.goveufic.org The concentration of nitrates in plants is influenced by factors such as plant species, agricultural practices, and environmental conditions. who.int Nitrite levels in fresh vegetables are generally very low. who.intages.at
Food Additives: Sodium and potassium salts of nitrite (E 249-250) and nitrate (B79036) (E 251-252) are legally used as additives in the food industry. eufic.org They are commonly added to processed and cured meats, such as bacon and ham, as well as some fish and cheeses. nih.goveufic.orgages.at Their primary functions are to preserve the food, prevent the growth of harmful bacteria like Clostridium botulinum, and to fix the red color and flavor of meat products. eufic.orgeuropa.eu
Environmental Contamination: Nitrates can contaminate water sources, including groundwater and drinking water, primarily through runoff from agricultural lands where nitrogen-based fertilizers are used, as well as from livestock production and sewage discharge. eufic.orgwho.intages.at
In Vivo Conversion: A significant source of nitrite in the human body is the conversion of ingested nitrate. eufic.orgages.ateuropa.eu Bacteria present in the mouth and gastrointestinal tract can reduce nitrate to nitrite, which can then participate in nitrosation reactions. ages.ateuropa.eu
Structure Reactivity Relationships and Analog Studies
Comparative Chemical Reactivity of N-Nitrosolactams
N-nitrosolactams, including 2-Pyrrolidinone (B116388), 1-nitroso-, are a specific class of N-nitrosamines characterized by the presence of a carbonyl group adjacent to the N-nitroso functionality within a cyclic structure. This structural feature significantly influences their chemical reactivity. The N-nitroso functional group in various N-nitrosamines is generally consumed in reactions under different conditions. lhasalimited.org While N-nitrosamines are typically not highly reactive, their chemistry has been studied to understand their mechanisms of carcinogenicity and for potential synthetic applications. acs.org
Kinetic studies on the decomposition of N-nitroso-2-pyrrolidone in neutral and alkaline aqueous solutions show that the reaction is catalyzed by basic entities, leading to deamination (hydrolysis) products. rsc.org The Brønsted plot for this base-catalyzed hydrolysis has a slope (β) of 0.66. rsc.org This reaction demonstrates a preference for nucleophilic catalysis over general base-catalysis, a characteristic attributed to the enhanced leaving group properties of the N-nitrosamine fragment. rsc.org
Like other N-nitrosamines, N-nitrosolactams can undergo photochemical reactions, which are often dominated by the reactivity of the aminium radical produced under acidic conditions. acs.orgnih.gov They are also susceptible to nucleophilic attack at the nitroso-nitrogen by strong nucleophiles like organolithium and Grignard reagents. nih.govacs.org Furthermore, the N-nitroso group can be reduced to the corresponding amine or hydrazine (B178648) using various reducing agents. acs.org
Influence of Chemical Constitution on Compound Reactivity and Formation
The chemical constitution of 2-Pyrrolidinone, 1-nitroso- is central to its reactivity. The structure of nitrosamines is heavily influenced by a zwitterionic resonance structure, which imparts significant double bond character to the N-N bond and creates a rotational barrier. nih.gov In 2-Pyrrolidinone, 1-nitroso-, the presence of the electron-withdrawing carbonyl group within the pyrrolidinone ring modifies the electronic properties of the adjacent N-nitroso group, affecting its stability and reactivity compared to non-lactam nitrosamines like N-nitrosopyrrolidine.
The formation of N-nitrosamines is dependent on the availability of precursor amines and nitrosating agents. Studies on the formation of the related compound N-nitrosopyrrolidine (NPYR) in meat products have shown that the presence of amino acids like proline and the compound pyrrolidine (B122466) can significantly promote its formation. researchgate.net The rate of formation is also influenced by factors such as temperature and the concentration of nitrites. researchgate.net
The reactivity and biological activity of nitrosopyrrolidine derivatives are highly dependent on their chemical constitution. A comparative study of N-Nitrosopyrrolidine, N-nitroso-2-pyrrolidone, and N-nitroso-5-methyl-2-pyrrolidone revealed entirely different patterns of carcinogenicity, highlighting the profound impact of small structural changes (such as the presence of a carbonyl group or a methyl group) on their biological reactivity. jst.go.jp
Studies on Related Nitrosopyrrolidine Derivatives
The study of derivatives of 2-Pyrrolidinone, 1-nitroso- provides insight into how substitutions on the pyrrolidinone ring affect the compound's properties.
N-nitroso-5-methyl-2-pyrrolidone : This derivative introduces a methyl group at the 5-position of the pyrrolidinone ring. In a comparative study with N-nitrosopyrrolidine and N-nitroso-2-pyrrolidone, N-nitroso-5-methyl-2-pyrrolidone did not induce carcinoma in rats under the study's conditions, unlike the other two compounds. jst.go.jp This suggests that the addition of a methyl group at this position significantly alters the molecule's biological reactivity. jst.go.jp
N-nitroso-4-hydroxypyrrolidone : This derivative features a hydroxyl group at the 4-position. While detailed reactivity studies are not widely available in the provided search results, the presence of a polar hydroxyl group would be expected to increase the compound's hydrophilicity and potentially provide an additional site for metabolic reactions, thereby altering its biological fate and reactivity compared to the parent compound. Its molecular formula is C4H6N2O3 with a molecular weight of 130.1. venkatasailifesciences.com
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Observed Biological Activity Note |
|---|---|---|---|---|---|
| 2-Pyrrolidinone, 1-nitroso- | 54634-49-0 lgcstandards.com | C4H6N2O2 lgcstandards.com | 114.10 lgcstandards.com | N-nitroso group on a 2-pyrrolidinone ring | Induced colon carcinoma in 1 of 15 rats. jst.go.jp |
| N-nitroso-5-methyl-2-pyrrolidone | N/A | C5H8N2O2 | 128.13 | Methyl group at C-5 position | Did not induce carcinoma in any of 16 rats. jst.go.jp |
| N-nitroso-4-hydroxypyrrolidone | NA simsonpharma.com | C4H6N2O3 venkatasailifesciences.com | 130.10 venkatasailifesciences.com | Hydroxyl group at C-4 position | Data not available in search results. |
Structural Homologs and their Distinct Chemical Behavior
N-Nitrosopyrrolidine (NPYR) : This is a direct structural homolog that lacks the carbonyl group of 2-Pyrrolidinone, 1-nitroso-. NPYR is a yellow liquid that is sensitive to light, especially UV light. nih.gov It is relatively stable in neutral or alkaline aqueous solutions in the dark but less stable in acidic solutions. nih.gov It can be oxidized by strong oxidants to its corresponding nitramine and reduced to its corresponding hydrazine and/or amine. nih.gov In terms of biological activity, NPYR is a potent carcinogen, inducing hepatocellular carcinoma in 83% of rats in one study. jst.go.jp This contrasts sharply with the much lower carcinogenic activity observed for N-nitroso-2-pyrrolidone. jst.go.jp
N-Methyl-2-pyrrolidone (NMP) : This homolog has a methyl group in place of the nitroso group. NMP is a widely used industrial solvent. europa.eu Unlike N-nitroso compounds, its toxicity is not primarily associated with carcinogenicity but with reproductive and developmental effects. europa.euinchem.org NMP is rapidly metabolized via hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone, which is then further oxidized. inchem.orgresearchgate.net Its chemical reactivity is substantially different; it does not undergo the characteristic reactions of the N-nitroso group, such as reduction to a hydrazine or denitrosation.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Distinct Chemical/Biological Behavior |
|---|---|---|---|---|---|
| 2-Pyrrolidinone, 1-nitroso- | 54634-49-0 lgcstandards.com | C4H6N2O2 lgcstandards.com | 114.10 lgcstandards.com | Reference compound | Undergoes base-catalyzed hydrolysis; weak carcinogen. rsc.orgjst.go.jp |
| N-Nitrosopyrrolidine (NPYR) | 930-55-2 nist.gov | C4H8N2O nist.gov | 100.12 nist.gov | Lacks C=O group | Light-sensitive; potent carcinogen. jst.go.jpnih.gov |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 nist.gov | C5H9NO nist.gov | 99.13 nist.gov | N-CH3 instead of N-NO | Industrial solvent; reproductive toxicant. europa.eu |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 2-Pyrrolidinone (B116388), 1-nitroso- at the molecular level. These calculations can predict geometries, electronic energies, and spectroscopic properties, offering deep insights into the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-Pyrrolidinone, 1-nitroso-, DFT methods, such as those employing the B3LYP functional, are well-suited for optimizing the ground state geometry and calculating vibrational frequencies. While specific DFT studies focused solely on 2-Pyrrolidinone, 1-nitroso- are not extensively documented in the literature, the principles of DFT are routinely applied to similar N-nitrosamines to understand their electronic structure and potential energy surfaces.
Time-Dependent DFT (TD-DFT) extends the utility of DFT to the study of excited states. This is particularly relevant for understanding the photochemistry of N-nitroso compounds. TD-DFT calculations can predict electronic absorption spectra, identifying the energies and characteristics of transitions, such as the n → π* transition typical for the nitroso group, which is responsible for their absorption in the UV-visible region.
A summary of typical computational methods applied to nitrosamines is presented in Table 1.
| Method | Application | Typical Information Obtained |
| DFT (e.g., B3LYP) | Ground state properties | Optimized geometry, electronic energy, vibrational frequencies |
| TD-DFT | Excited state properties | Electronic absorption spectra, transition energies, oscillator strengths |
This table is generated based on common applications of these methods in computational chemistry.
For a more accurate description of the electronic structure, especially in cases where electron correlation is critical, high-level ab initio methods are employed. While computationally more demanding, methods like Coupled Cluster with single, double, and perturbative triple excitations (UCCSD(T)) and Complete Active Space Perturbation Theory of the second order (CASPT2) provide benchmark-quality energies.
In the study of related nitroso compounds, these methods have been instrumental. For instance, in the investigation of the ene reactions of nitroso compounds, CASPT2 and UCCSD(T) single-point energy calculations on B3LYP optimized geometries have been used to refine the understanding of reaction barriers and the nature of intermediates. The "U" in methods like UB3LYP, UCCSD(T), and UQCISD(T) denotes the unrestricted formalism, which is essential for studying open-shell species such as diradical intermediates that may be involved in the reactions of 2-Pyrrolidinone, 1-nitroso-.
Studies on Reaction Mechanisms and Intermediates
Computational chemistry is invaluable for mapping out the intricate pathways of chemical reactions, identifying short-lived intermediates and transition states that are often elusive to experimental detection.
The reactions of N-nitroso compounds can proceed through various intermediates. Computational studies on analogous systems suggest that both diradical and zwitterionic intermediates can play a role. For example, the ene reactions of nitroso compounds are proposed to proceed via a polarized diradical intermediate. The electronic character of such an intermediate is between that of a pure diradical and a closed-shell polar species.
In the context of the acid-catalyzed decomposition of 2-Pyrrolidinone, 1-nitroso-, experimental evidence points to the formation of an N-conjugate acid. While this is a cationic intermediate, computational studies could further elucidate its electronic structure and subsequent reaction pathways, which may involve zwitterionic species in certain steps, particularly in the partitioning between denitrosation and deamination products.
The identification and characterization of transition states are crucial for understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. Computational methods, particularly DFT, are widely used to locate and optimize transition state geometries.
Kinetic and Thermodynamic Aspects
Computational chemistry can provide quantitative data on the kinetic and thermodynamic parameters of a reaction. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, Gibbs free energies, and activation energies.
Table 2 summarizes key thermodynamic and kinetic parameters that can be obtained from computational studies.
| Parameter | Symbol | Significance |
| Activation Energy | Ea or ΔG‡ | Determines the reaction rate; the energy barrier that must be overcome. |
| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction at constant pressure. |
| Gibbs Free Energy of Reaction | ΔG | Indicates the spontaneity of a reaction under constant temperature and pressure. |
This table outlines fundamental parameters in chemical kinetics and thermodynamics.
Calculation of Kinetic Isotope Effects
The study of kinetic isotope effects (KIEs) is a powerful tool to elucidate reaction mechanisms by determining the rate changes upon isotopic substitution. This analysis provides insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. Despite the utility of this method, specific computational studies detailing the kinetic isotope effects for reactions involving 2-Pyrrolidinone, 1-nitroso- have not been identified in the surveyed literature.
Energy Gap Analysis (HOMO-LUMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry for understanding a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. A specific, published energy gap analysis for 2-Pyrrolidinone, 1-nitroso- is not available.
Electronic Structure and Reactivity Parameters
The electronic structure of a molecule governs its physical and chemical properties. Theoretical chemistry provides various parameters to quantify reactivity.
Global Reactivity and Stability Parameters
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) are derived from the energies of the frontier molecular orbitals. These parameters provide a quantitative measure of a molecule's stability and reactivity. Regrettably, specific calculated values for these parameters for 2-Pyrrolidinone, 1-nitroso- are not documented in the accessible scientific literature.
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The shapes and energies of these orbitals are key to predicting the regioselectivity and stereoselectivity of chemical reactions. A detailed FMO analysis, including visualization of the HOMO and LUMO and their energy levels for 2-Pyrrolidinone, 1-nitroso-, has not been found in published research.
Solvent Effects in Theoretical Calculations
The surrounding solvent can significantly influence the geometry, electronic structure, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. While the decomposition of N-nitroso-2-pyrrolidone has been studied in aqueous solutions, detailed theoretical calculations on the solvent effects on its quantum chemical properties are not available.
Q & A
Basic: What are the validated synthetic routes for 1-nitroso-2-pyrrolidinone, and how do reaction conditions influence yield?
Answer:
1-Nitroso-2-pyrrolidinone can be synthesized via nitrosation of pyrrolidine derivatives. Key methods include:
- Oxidative nitrosation : Reaction of pyrrolidine with nitrous acid (HNO₂) under acidic conditions. Optimal pH (3–4) and low temperatures (0–5°C) minimize side reactions like dimerization .
- Catalytic routes : Use of transition metals (e.g., Ru) in hydrogen atmospheres to facilitate selective nitroso group introduction, as demonstrated in analogous heterocyclic systems .
Critical parameters : Temperature, pH, and stoichiometric ratios of nitrosating agents (e.g., NaNO₂) directly affect yield. Excess nitrite can lead to by-products like N-nitrosamine polymers .
Basic: What analytical methods are recommended for detecting 1-nitroso-2-pyrrolidinone in environmental samples?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar column (e.g., DB-5MS) with electron ionization (EI) for separation. Detection limits of ~2 µg/L are achievable in water matrices .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Ideal for complex biological samples (e.g., food extracts). Employ hydrophilic interaction liquid chromatography (HILIC) to retain polar nitroso compounds .
Sample prep : Solid-phase extraction (SPE) with activated carbon or C18 cartridges improves recovery rates by >85% .
Basic: How does pH influence the stability of 1-nitroso-2-pyrrolidinone in aqueous solutions?
Answer:
- Acidic conditions (pH < 5) : Promotes decomposition via denitrosation, releasing nitric oxide (NO) and regenerating pyrrolidine. Half-life <24 hours at pH 3 .
- Neutral to alkaline (pH 7–9) : Relatively stable, with <10% degradation over 72 hours. Hydrolysis dominates at pH >10, forming pyrrolidinone and nitrite ions .
Mitigation : Store samples at 4°C in buffered solutions (pH 7–8) to minimize degradation .
Advanced: How can researchers resolve contradictions in reported spectral data for 1-nitroso-2-pyrrolidinone derivatives?
Answer:
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Nitroso-pyrrolidinone derivatives may exhibit keto-enol tautomerism, altering spectral peaks. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to identify dominant forms .
- Impurity interference : By-products like N-nitrosamines (e.g., N-nitrosopiperidine) can co-elute in GC-MS. Confirm purity via orthogonal methods (e.g., HPLC-UV vs. LC-MS) .
Case study : A 2004 study resolved conflicting reports on oxidation products by comparing NMR shifts of 2-pyrrolidinone derivatives against synthetic standards .
Advanced: What mechanistic insights explain the environmental persistence of 1-nitroso-2-pyrrolidinone in groundwater?
Answer:
- Hydrophobic interactions : The compound’s log Kow (~-5.7) suggests low sorption to soil organic matter, enhancing mobility in aquifers .
- Microbial resistance : Nitroso groups inhibit microbial degradation pathways common to pyrrolidine derivatives. Anaerobic conditions further reduce biodegradation rates .
Mitigation strategies : Advanced oxidation processes (AOPs) like ozonation or UV/H₂O₂ effectively cleave the nitroso moiety, reducing toxicity .
Advanced: How can researchers optimize experimental designs to study nitroso-pyrrolidinone reactivity in biological systems?
Answer:
- In vitro models : Use liver microsomes or S9 fractions to assess metabolic activation. Monitor for nitrosamine formation, a known carcinogenic pathway .
- Isotopic labeling : Incorporate ¹⁵N or ¹³C into the nitroso group to track reaction pathways via NMR or MS .
- Dose-response studies : Apply low concentrations (µM range) to mimic environmental exposure levels, avoiding artifactual toxicity from high doses .
Advanced: What are the challenges in quantifying 1-nitroso-2-pyrrolidinone in food matrices, and how can they be addressed?
Answer:
- Matrix interference : Lipids and proteins in food extracts can suppress ionization in MS. Use matrix-matched calibration curves and internal standards (e.g., deuterated analogs) .
- Artifact formation : Nitrosation of endogenous amines during sample prep. Add nitrosation inhibitors (e.g., ascorbic acid) to acidified extracts .
Validation : Confirm recovery rates (70–120%) and precision (RSD <15%) via spike-recovery experiments in representative matrices (e.g., cured meats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
